Allylpyrocatechol
Descripción
extracted from leaves of Piper betel; has healing properties against indomethacin-induced stomach ulceration; structure in first source
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
1125-74-2 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
3-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,10-11H,1,4H2 |
Clave InChI |
PARWTEYYJSDGQM-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C(=CC=C1)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Allylpyrocatechol |
Origen del producto |
United States |
Foundational & Exploratory
What is the chemical structure of Allylpyrocatechol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse biological activities. Predominantly isolated from the leaves of Piper betle (betel leaf), it exists in two isomeric forms: 3-allylpyrocatechol and 4-allylpyrocatechol.[1] The latter, also known as hydroxychavicol, is the more extensively studied isomer and is recognized for its potent antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-allylpyrocatechol, tailored for professionals in research and drug development.
Chemical Structure and Identification
4-Allylpyrocatechol is characterized by a catechol ring substituted with an allyl group at the fourth position. The presence of two hydroxyl groups on the benzene ring imparts significant polarity to the molecule.[4]
Table 1: Chemical Identifiers for 4-Allylpyrocatechol
| Identifier | Value |
| IUPAC Name | 4-(prop-2-en-1-yl)benzene-1,2-diol[5] |
| Synonyms | 4-Allylcatechol, Hydroxychavicol, 4-Allyl-1,2-benzenediol[3][4][5] |
| CAS Number | 1126-61-0[2][3] |
| Molecular Formula | C₉H₁₀O₂[4][] |
| Molecular Weight | 150.17 g/mol [4][] |
| SMILES | C=CCC1=CC(=C(C=C1)O)O[5][] |
| InChI | InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6,10-11H,1,3H2[5] |
| InChIKey | FHEHIXJLCWUPCZ-UHFFFAOYSA-N[5][] |
Physicochemical Properties
The physical and chemical properties of 4-allylpyrocatechol are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for 4-Allylpyrocatechol
| Property | Value |
| Appearance | White to light grey to brown solid/powder to crystal[3][] |
| Melting Point | 48 °C[] |
| Boiling Point | 156-158 °C at 15 Torr[] |
| Density | 1.148 ± 0.06 g/cm³[] |
| Solubility | Soluble in DMSO, DMF, and Ethanol[][7][8] |
| Purity | >98.0% (GC) is commercially available[3][9] |
Biological Activity and Quantitative Data
4-Allylpyrocatechol exhibits a broad spectrum of biological activities, with several studies providing quantitative data on its efficacy.
Table 3: Quantitative Biological Activity of 4-Allylpyrocatechol
| Activity | Target/Model | Value |
| Antiplatelet Aggregation | Collagen-induced | IC₅₀ = 5.3 μM[10] |
| Anti-tuberculosis | Mycobacterium tuberculosis H37Rv | MIC = 27.6 μg/mL[10] |
| Cytotoxicity | HT29 colon cancer cells | IC₅₀ = 99.89 μM (15.0 µg/mL)[10] |
| Antioxidant | Radical scavenging | 77.05% scavenging at 100 μg/mL[10] |
| Antibacterial | Streptococcus sanguinis | MIC = 39.1 μg/mL; MBC = 78.1 μg/mL[11] |
| Xanthine Oxidase Inhibition | Cell-free assay | IC₅₀ = 16.7 µM[7] |
| DPPH Radical Scavenging | Cell-free assay | IC₅₀ = 20.17 µM[7] |
| TBARS Reduction | Cell-free assay | IC₅₀ = 2 µM[7] |
Experimental Protocols
Synthesis of 4-Allylpyrocatechol via Claisen Rearrangement
A common method for the synthesis of 4-allylpyrocatechol is through the Claisen rearrangement of catechol monoallyl ether.[1][12]
Step 1: Synthesis of Catechol Monoallyl Ether
-
To a stirred solution of catechol (44 g, 0.4 mole) in dry acetone (125 ml), add allyl bromide (48.4 g, 0.4 mole) and anhydrous potassium carbonate (69 g, 0.5 mole).
-
Reflux the mixture for 8 hours.
-
Filter the reaction mixture to remove potassium carbonate.
-
Distill the filtrate to remove acetone.
-
The resulting residue is catechol monoallyl ether.
Step 2: Claisen Rearrangement to 3- and 4-Allylcatechol
-
Heat catechol monoallyl ether (30 g, 0.2 mole) in a nitrogen atmosphere to 200-205°C in an oil bath.
-
An exothermic reaction will occur. Maintain the temperature for a short period after the reaction subsides.
-
The product will be a mixture of 3-allylpyrocatechol and 4-allylpyrocatechol.
-
Separate the isomers via fractional distillation under reduced pressure. 4-allylpyrocatechol has a boiling point of 123-125°C at 1-2 mmHg.[1]
Caption: Synthetic workflow for 4-Allylpyrocatechol production.
Proposed Mechanism of Antibacterial Action
In silico studies suggest that this compound derivatives can act as antibacterial agents by inhibiting the MurA enzyme.[11] MurA is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.
Caption: Inhibition of MurA by this compound.
Conclusion
4-Allylpyrocatechol is a promising natural product with a well-defined chemical structure and a range of documented biological activities. Its synthesis is achievable through established chemical reactions, and its mechanisms of action are beginning to be elucidated at the molecular level. For researchers and professionals in drug development, 4-allylpyrocatechol represents a valuable lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. Further research into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. 4-Allylpyrocatechol | 1126-61-0 [chemicalbook.com]
- 3. 4-Allylpyrocatechol 1126-61-0 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxychavicol | C9H10O2 | CID 70775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. glpbio.com [glpbio.com]
- 9. 4-Allylpyrocatechol | CymitQuimica [cymitquimica.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]
The Occurrence of 4-Allylpyrocatechol in Nature: A Technical Guide
Introduction: 4-Allylpyrocatechol, systematically known as 4-(prop-2-en-1-yl)benzene-1,2-diol and widely referred to as hydroxychavicol , is a naturally occurring phenylpropanoid of significant interest to the scientific community.[1][2][3] This catecholic compound, an isomer of eugenol, has demonstrated a spectrum of potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties.[4][5][6] This guide provides a comprehensive overview of its primary natural sources, quantitative data on its concentration, and detailed methodologies for its extraction and analysis, tailored for researchers and professionals in drug development.
Primary Natural Sources
The most significant and extensively documented natural source of 4-Allylpyrocatechol is the leaves of the betel vine, Piper betle L. , a perennial creeper belonging to the Piperaceae family.[5][7] This plant is widely cultivated in Southeast Asia, including India, Malaysia, Thailand, and Indonesia, where its leaves have been used for centuries in traditional medicine.[5][8] Scientific literature consistently identifies 4-Allylpyrocatechol (hydroxychavicol) as one of the primary, and often the most abundant, phenolic constituents in betel leaves.[5][9]
While Piper betle is the principal source, the compound has also been identified in other plant species, including:
However, the concentration and research focus remain overwhelmingly centered on Piper betle, making it the sole commercially viable source at present.
Quantitative Analysis of 4-Allylpyrocatechol in Piper betle
The concentration of 4-Allylpyrocatechol in Piper betle leaves can vary depending on the plant's variety, geographical location, climate, and the extraction method employed.[7] The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Solvent/Method | Compound Concentration | Reference |
| Piper betle Leaves | Methanol Extraction | 25.035 mg/g | [5] |
| Piper betle Leaves | Ethanol Extract | 66.6% of extract | [5] |
| Piper betle Leaves | Aqueous Extract | 39% of extract | [9] |
| Piper betle Leaves | HPLC Extraction | 13.82% yield from extract | [9] |
Biosynthesis of 4-Allylpyrocatechol
4-Allylpyrocatechol is a phenylpropanoid, a class of natural products derived from the amino acid phenylalanine. Its biosynthesis follows the well-established Shikimate and Phenylpropanoid pathways. The diagram below illustrates the general biosynthetic route leading to the formation of allylphenols like 4-Allylpyrocatechol.
Experimental Protocols
Extraction of 4-Allylpyrocatechol from Piper betle Leaves
The following is a generalized protocol for the solvent extraction of 4-Allylpyrocatechol, synthesized from common methodologies. Methanol has been shown to yield high concentrations of the compound.[5][11]
Materials:
-
Fresh or dried Piper betle leaves
-
85% Methanol (or absolute ethanol)
-
Waring blender or grinder
-
Erlenmeyer flask
-
Orbital shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Lyophilizer (optional)
Methodology:
-
Preparation: Wash fresh leaves thoroughly and dry them in an oven at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder.
-
Maceration: Suspend the leaf powder in 85% methanol at a 1:10 solid-to-solvent ratio (w/v) in an Erlenmeyer flask.
-
Extraction: Place the flask on an orbital shaker and agitate at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Repeat the extraction on the residue to ensure maximum yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Drying: The resulting crude extract can be further dried to a powder using a lyophilizer or stored as a concentrated paste at -20°C.
The following diagram illustrates the general workflow for extraction and subsequent quantification.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of 4-Allylpyrocatechol in the crude extract.[9][11]
Instrumentation & Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.[9]
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse, 250 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set to 222 nm.[9]
-
Standard: A certified analytical standard of 4-Allylpyrocatechol (Hydroxychavicol).
Methodology:
-
Standard Preparation: Prepare a stock solution of the 4-Allylpyrocatechol standard in the mobile phase. Create a series of working standards (e.g., 0.01, 0.05, 0.1, 0.2 mg/mL) through serial dilution to generate a calibration curve.[9]
-
Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, vortex thoroughly, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the 4-Allylpyrocatechol peak in the sample chromatogram by comparing its retention time with that of the standard.[12] Calculate the concentration in the sample by referencing the peak area against the standard calibration curve.[9]
Conclusion
4-Allylpyrocatechol (hydroxychavicol) is a high-value phytochemical predominantly sourced from the leaves of Piper betle. Its potent biological activities make it a compelling candidate for pharmaceutical and nutraceutical development. The methodologies outlined in this guide provide a robust framework for researchers to extract, quantify, and further investigate this promising natural compound. Standardization of these protocols is crucial for ensuring reproducible, high-quality results in future research and development endeavors.
References
- 1. 4-Allylpyrocatechol | CAS: 1126-61-0 | ChemNorm [chemnorm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betelvine (Piper betle L.): A comprehensive insight into its ethnopharmacology, phytochemistry, and pharmacological, biomedical and therapeutic attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Dihydroxy-4-allylbenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Purification of Hydroxychavicol from Piper betle Linn and Evaluation of Antimicrobial Activity against Some Food Poison Causing Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. This compound, isolated from betel leaf ameliorates thyrotoxicosis in rats by altering thyroid peroxidase and thyrotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Allylpyrocatechol in Piper betle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpyrocatechol, a key bioactive phenylpropanoid found in the leaves of Piper betle L. (betel vine), exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, starting from the general phenylpropanoid pathway. It includes detailed, generalized experimental protocols for the characterization of the key enzymes involved and quantitative data on the phenolic composition of Piper betle leaves. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz (DOT language) to visually represent the complex biological processes.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that gives rise to a vast array of phenolic compounds. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters. For the synthesis of this compound (3,4-dihydroxyallylbenzene), the pathway is hypothesized to proceed via the formation of caffeyl alcohol, which then undergoes acylation and subsequent reduction to yield the final product.
The key stages of the proposed pathway are:
-
General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Hydroxylation to Caffeoyl-CoA: 4-coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA.
-
Reduction to Caffeyl Alcohol: Caffeoyl-CoA is then reduced to caffeyl alcohol via the consecutive action of Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD).
-
Formation of this compound: This final stage is proposed to be a two-step process analogous to the biosynthesis of eugenol and chavicol:
-
Acylation: Caffeyl alcohol is first activated by an acyltransferase, likely a Caffeyl Alcohol Acyltransferase (CAAT) , using an acyl donor like acetyl-CoA to form caffeyl acetate.
-
Reductive Elimination: An Allylphenol Synthase (APS) then catalyzes the NADPH-dependent reductive removal of the acetate group to form the characteristic allyl side chain of this compound. This reaction is thought to proceed through a quinone-methide intermediate.
-
Signaling Pathway Diagram
Caption: Putative biosynthesis pathway of this compound in Piper betle.
Quantitative Data on Phenylpropanoids in Piper betle
Several studies have quantified the phenolic content of Piper betle leaves, revealing significant variation depending on the cultivar, geographical location, and extraction method. The following table summarizes representative quantitative data for key phenylpropanoids, including this compound and its precursors.
| Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| This compound | 138.2 (in ethanolic extract) | HPLC | [1] |
| Hydroxychavicol | Major Compound | HPLC/DAD-ESI/MSn | [2] |
| Eugenol | 3.209 (crude content) | HPLC-DAD | [3] |
| Caffeic Acid | Present (quantification variable) | HPLC-DAD | [3] |
| p-Coumaric Acid | Present (quantification variable) | HPLC-DAD | [3] |
| Ferulic Acid | Present (quantification variable) | HPLC-DAD | [3] |
Experimental Protocols
This section provides detailed, generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway in Piper betle.
Quantification of Phenylpropanoids by HPLC
This protocol describes a general method for the extraction and quantification of this compound and related phenylpropanoids from Piper betle leaves.
3.1.1. Experimental Workflow
Caption: Workflow for HPLC analysis of phenylpropanoids.
3.1.2. Methodology
-
Sample Preparation:
-
Fresh Piper betle leaves are collected, washed, and lyophilized.
-
The dried leaves are ground into a fine powder.
-
-
Extraction:
-
A known weight of the leaf powder (e.g., 100 mg) is extracted with a suitable solvent (e.g., 1 mL of 80% methanol) by vortexing and sonication.
-
The mixture is incubated at room temperature for a defined period (e.g., 1 hour) with occasional shaking.
-
-
Clarification:
-
The extract is centrifuged at high speed (e.g., 13,000 x g for 10 minutes) to pellet cell debris.
-
The supernatant is carefully collected and filtered through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.
-
Mobile Phase: A gradient of two solvents is typically employed:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) is used to monitor absorbance at multiple wavelengths (e.g., 280 nm for general phenolics). An Electrospray Ionization Mass Spectrometer (ESI-MS) can be coupled for compound identification.
-
-
Quantification:
-
Standard curves are generated for this compound and other relevant phenylpropanoids using authentic standards of known concentrations.
-
The concentration of each compound in the plant extract is determined by comparing its peak area to the corresponding standard curve.
-
Enzyme Assays
The following protocols are generalized methods for assaying the activity of key enzymes in the phenylpropanoid pathway. These can be adapted for crude protein extracts from Piper betle or for purified recombinant enzymes.
3.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [4][5]
-
Principle: PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. The activity is measured by monitoring the increase in absorbance at 290 nm due to the formation of trans-cinnamic acid.
-
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 8.8)
-
15 mM L-phenylalanine
-
Enzyme extract
-
-
Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of 5 M HCl.
-
Measure the absorbance at 290 nm against a blank containing all components except the enzyme.
-
Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε₂₉₀ = 9630 M⁻¹cm⁻¹).
-
3.2.2. 4-Coumarate:CoA Ligase (4CL) Activity Assay [6][7][8]
-
Principle: 4CL catalyzes the formation of 4-coumaroyl-CoA from 4-coumaric acid, ATP, and Coenzyme A. The activity is determined by measuring the formation of the thioester product, which absorbs at 333 nm.
-
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 7.5)
-
2.5 mM MgCl₂
-
2.5 mM ATP
-
0.2 mM 4-coumaric acid
-
0.2 mM Coenzyme A
-
Enzyme extract
-
-
Procedure:
-
Combine all components except Coenzyme A in a cuvette.
-
Initiate the reaction by adding Coenzyme A.
-
Monitor the increase in absorbance at 333 nm for several minutes using a spectrophotometer.
-
Calculate the rate of 4-coumaroyl-CoA formation using its molar extinction coefficient (ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).
-
3.2.3. Cinnamoyl-CoA Reductase (CCR) Activity Assay [9][10][11]
-
Principle: CCR catalyzes the NADPH-dependent reduction of a cinnamoyl-CoA ester (e.g., caffeoyl-CoA) to the corresponding cinnamaldehyde. The activity is measured by monitoring the decrease in absorbance at a specific wavelength corresponding to the consumption of the CoA ester and NADPH.
-
Reaction Mixture (1 mL total volume):
-
100 mM Potassium phosphate buffer (pH 6.25)
-
0.1 mM NADPH
-
50 µM Caffeoyl-CoA (or other cinnamoyl-CoA substrate)
-
Enzyme extract
-
-
Procedure:
-
Combine the buffer, NADPH, and enzyme extract in a cuvette.
-
Initiate the reaction by adding the cinnamoyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm (for NADPH consumption) or at the absorbance maximum of the CoA ester (e.g., ~346 nm for caffeoyl-CoA).
-
Calculate the rate of substrate consumption using the appropriate molar extinction coefficient.
-
3.2.4. Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay [12][13][14]
-
Principle: CAD catalyzes the NADPH-dependent reduction of a cinnamaldehyde (e.g., caffeylaldehyde) to the corresponding cinnamyl alcohol. The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Reaction Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 7.0)
-
0.2 mM NADPH
-
0.2 mM Caffeylaldehyde (or other cinnamaldehyde substrate)
-
Enzyme extract
-
-
Procedure:
-
Combine the buffer, NADPH, and enzyme extract in a cuvette.
-
Initiate the reaction by adding the cinnamaldehyde substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
-
Heterologous Expression and Purification of Recombinant Enzymes
To definitively characterize the putative enzymes in the this compound pathway, their corresponding genes need to be cloned from Piper betle and expressed in a heterologous system like E. coli.
3.3.1. Experimental Workflow
Caption: Workflow for heterologous expression and purification of enzymes.
3.3.2. Methodology
-
Gene Cloning:
-
Isolate total RNA from Piper betle leaves and synthesize cDNA.
-
Design primers based on homologous sequences of candidate genes (e.g., acyltransferases, allylphenol synthases) from other plant species.
-
Amplify the target gene by PCR and clone it into an E. coli expression vector (e.g., pET vector with a His-tag).
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD₆₀₀ of 0.6-0.8).
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged recombinant protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Elute the protein and dialyze it against a suitable storage buffer.
-
Verify the purity and size of the protein by SDS-PAGE.
-
Conclusion
The biosynthesis of this compound in Piper betle is a complex process that is intrinsically linked to the general phenylpropanoid pathway. While the complete enzymatic cascade has not been fully elucidated in P. betle, a robust hypothetical pathway can be proposed based on analogous pathways for similar compounds in other plant species. This guide provides a foundational framework for researchers to investigate this pathway through detailed experimental protocols and a clear visualization of the proposed steps. Further research involving the isolation and characterization of the specific enzymes from Piper betle will be instrumental in confirming this putative pathway and will open avenues for the biotechnological production of this medicinally important compound.
References
- 1. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. Piper betle leaves: profiling phenolic compounds by HPLC/DAD-ESI/MS(n) and anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. sunlongbiotech.com [sunlongbiotech.com]
- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Cinnamyl Alcohol Dehydrogenase (CAD) Assay Kit - Profacgen [profacgen.com]
- 13. pnas.org [pnas.org]
- 14. CAD Assay Kit (Microanalysis)_TargetMol [targetmol.com]
Allylpyrocatechol synonyms and alternative names.
An In-Depth Technical Guide to Allylpyrocatechol
Nomenclature and Synonyms
This compound is a naturally occurring phenylpropanoid found in various plants, most notably in the leaves of Piper betle.[1] Due to its diverse biological activities, it is referred to by a variety of chemical names and synonyms in scientific literature. The nomenclature can be specific to the position of the allyl group on the pyrocatechol ring, with the 4-allyl isomer being the most commonly cited.
Common Synonyms:
-
2-Hydroxychavicol[4]
-
4-(2-Propenyl)-1,2-benzenediol[3]
-
3,4-Dihydroxyallylbenzene[5]
-
p-Allylcatechol[5]
-
Desmethyleugenol[5]
IUPAC Names:
Chemical Identifiers:
Physicochemical Properties
This compound is a solid crystalline powder with a color ranging from white to brown.[4][6] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to light grey to brown solid/powder/crystal | [3][4][6] |
| Melting Point | 42°C to 49°C | [3][4][10] |
| Boiling Point | 123°C @ 2 mmHg; 156-158°C @ 15 Torr | [3][4] |
| Density | 1.148 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Flash Point | 141°C | [3][5] |
| pKa | 9.83 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. Soluble in PBS (pH 7.2) at 5 mg/mL. | [2][3][4] |
| InChIKey | FHEHIXJLCWUPCZ-UHFFFAOYSA-N | [2][3] |
Biological and Pharmacological Activity
This compound (APC) is recognized for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][9] These activities are attributed to its phenolic structure, which enables it to modulate key cellular signaling pathways and scavenge free radicals.
Anti-inflammatory Activity
APC exhibits significant anti-inflammatory effects by targeting the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[4][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), APC inhibits the degradation of the inhibitor kappaB (IκB).[4][10] This action prevents the nuclear translocation and activation of NF-κB, thereby suppressing the transcription of downstream pro-inflammatory genes.[4] Consequently, the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) is significantly reduced.[4][10]
Caption: NF-κB signaling pathway showing inhibition by this compound.
Antioxidant Activity
APC's antioxidant mechanism is twofold. It directly scavenges free radicals and also enhances the endogenous antioxidant defense system.[1][8] It effectively reduces the generation of reactive oxygen species (ROS) and superoxide in murine macrophages.[1][8] Furthermore, APC treatment has been shown to increase the levels of key cellular antioxidant components, including the enzyme catalase and the non-enzymatic antioxidant glutathione (GSH).[1][8] This dual action helps protect cells from oxidative stress and damage.[8]
Quantitative Bioactivity Data
The biological efficacy of this compound has been quantified in various in vitro assays. These studies provide critical data for evaluating its potential as a therapeutic agent.
| Assay / Cell Line | Activity | IC₅₀ / Value | Source(s) |
| DPPH Radical Scavenging | Antioxidant | 20.17 µM | [2] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Lipid Peroxidation Inhibition | 2 µM | [2] |
| Xanthine Oxidase Inhibition | Antioxidant / Anti-hyperuricemic | 16.7 µM | [2] |
| HT-29 Colon Cancer Cells | Cytotoxicity | 30 µg/mL | [2] |
Experimental Protocols
Synthesis via Claisen Rearrangement
This compound can be synthesized from catechol mono-allyl ether via a base-catalyzed Claisen rearrangement. This reaction yields a mixture of 3-allyl- and 4-allyl-catechol, with the base-catalyzed pathway favoring the 4-allyl product.[2]
Methodology:
-
Reaction Setup: Dissolve equimolar amounts of catechol mono-allyl ether and sodium ethoxide in anhydrous ethanol (2-3 times the weight of the ether).[2]
-
Reaction: Reflux the mixture for several hours. The base catalysis facilitates the rearrangement at a lower temperature (78°C) compared to thermal rearrangement.[2]
-
Solvent Removal: After the reaction is complete, evaporate the ethanol solvent under reduced pressure.[2]
-
Aqueous Workup: Take up the residue in 2M sodium hydroxide (NaOH) solution. Wash this basic solution with dichloromethane (DCM) to remove non-phenolic by-products.[2]
-
Acidification & Extraction: Acidify the aqueous layer to a pH < 3 using a suitable acid. Extract the product three times with DCM.[2]
-
Purification: Combine the organic extracts, evaporate the solvent, and purify the resulting residue by fractional distillation under vacuum to separate the 4-allylcatechol (bp 123-125°C @ 1-2 mmHg) from the 3-allylcatechol isomer.[2]
Extraction and Analysis from Piper betle
APC is a major phenolic constituent of Piper betle leaves and can be efficiently extracted and quantified using chromatographic techniques.[6][11]
Extraction Protocol:
-
Sample Preparation: Air-dry fresh Piper betle leaves for approximately 10 days at room temperature and grind them into a fine powder.[12]
-
Solvent Extraction: Macerate the dried leaf powder in 95% ethanol (e.g., a 1:20 solid-to-solvent ratio, w/v) and incubate at room temperature for 24-48 hours.[6][11] This process should be repeated three times to maximize yield.[6]
-
Filtration and Concentration: Filter the combined ethanolic extracts through a nylon mesh to remove solid debris.[6] Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude dried extract.[11]
High-Performance Liquid Chromatography (HPLC) Analysis: A validated reverse-phase HPLC method is used for the quantification of APC in the crude extract.[5][9][13]
-
Instrumentation: Agilent 1100 series HPLC system or equivalent.[9][11]
-
Stationary Phase: ZORBAX Eclipse C18 column (250 mm × 4.6 mm, 5 µm particle size).[11][13]
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.01 M phosphoric acid in water (Solvent B).[5][9]
-
Quantification: The concentration of APC in the sample is determined by comparing the peak area to a calibration curve generated from analytical standards.[9][13]
Caption: General workflow for extraction and analysis of this compound.
Safety and Hazard Information
This compound is classified as harmful if swallowed or in contact with skin.[5] Standard laboratory safety precautions should be observed when handling this compound.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[5]
-
Precautionary Statements: P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water).[5]
-
Storage: Store in a dry, sealed container at 2-8°C.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]
- 4. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Healing property of the Piper betel phenol, this compound against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-attenuates-collagen-induced-arthritis-via-attenuation-of-oxidative-stress-secondary-to-modulation-of-the-mapk-jak-stat-and-nrf2-ho-1-pathways - Ask this paper | Bohrium [bohrium.com]
- 8. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Antioxidant Activity of Allylpyrocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpyrocatechol (APC), a key bioactive phenolic compound found in the leaves of Piper betle, has garnered significant scientific interest for its diverse pharmacological properties. Among these, its potent antioxidant activity stands out as a crucial mechanism underlying its therapeutic potential. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.
Quantitative Antioxidant Activity
The in vitro antioxidant capacity of this compound has been investigated through various established assays. While direct IC50 values for this compound are not consistently reported across the literature, the available data robustly supports its significant free radical scavenging and antioxidant potential.
Table 1: Summary of In Vitro Antioxidant Activity of this compound and Its Derivatives
| Assay | Compound | Concentration | Result | Reference Compound | Result (Reference) |
| DPPH Radical Scavenging | 4-Allylpyrocatechol (APC) | Not Specified | Appreciable Activity | Ascorbic Acid | Not Specified |
| DPPH Radical Scavenging | APC-2 (a derivative of 4-Allylpyrocatechol) | 100 µg/mL | 77.05 ± 0.92% inhibition[1] | Ascorbic Acid | 92.35 ± 0.75% inhibition[1] |
| Reactive Oxygen Species (ROS) Reduction | This compound (APC) | Not Specified | Effective reduction in murine peritoneal macrophages[2][3][4] | - | - |
| Superoxide Reduction | This compound (APC) | Not Specified | Effective reduction in murine peritoneal macrophages[2][3][4] | - | - |
| Plasmid DNA Damage Attenuation | This compound (APC) | Not Specified | Attenuated damage induced by sodium ascorbate[2][3] | - | - |
| Cellular Antioxidant Enhancement | This compound (APC) | Not Specified | Increased enzymatic (catalase) and non-enzymatic (GSH) components in murine macrophages[2][3][4] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the most common in vitro antioxidant assays, adapted for the analysis of a pure compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
This compound (APC)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to 100 µL of each sample dilution (to account for any absorbance of the sample itself).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound (APC)
-
Trolox (as a standard)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox dilutions to be used as a standard curve.
-
Assay:
-
Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.
-
For the blank, add 10 µL of the solvent to 1 mL of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound (APC)
-
Ferrous sulfate (FeSO₄) or Trolox as a standard
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.
-
Assay:
-
Add 50 µL of the sample or standard solution to 1.5 mL of the FRAP reagent.
-
For the blank, use 50 µL of the solvent.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant activity assays.
Signaling Pathways
This compound's antioxidant effects are intricately linked to its modulation of key cellular signaling pathways involved in the inflammatory and oxidative stress responses.
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. (2013) | Debjani Sarkar | 19 Citations [scispace.com]
- 3. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Antibacterial Spectrum of Allylpyrocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary antibacterial spectrum of allylpyrocatechol (APC), a naturally occurring phenolic compound found in plants such as Piper betle L.[1][2]. The document summarizes key quantitative data on its antibacterial efficacy, details the experimental methodologies employed in these assessments, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Antibacterial Activity
This compound has demonstrated notable antibacterial activity against several oral pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity. A summary of reported values is presented below.
Table 1: In Vitro Activity of this compound against Streptococcus sanguinis
| Parameter | Concentration (µg/mL) | Bacterial Strain | Reference |
| MIC | 39.1 | S. sanguinis ATCC 10556 | [1][2][3] |
| MBC | 78.1 | S. sanguinis ATCC 10556 | [1][2][3] |
Streptococcus sanguinis is a gram-positive bacterium implicated in the formation of dental plaque and caries[1][2]. The data indicates that this compound not only inhibits the growth of this bacterium but also exhibits bactericidal effects.
Table 2: In Vitro Activity of 4-Allylpyrocatechol against Oral Pathogens
| Parameter | Concentration (µg/mL) | Microbial Strain | Reference |
| MIC | 400 | Streptococcus intermedius | [4][5] |
| MIC | 400 | Streptococcus mutans | [4][5] |
| MIC | 400 | Candida albicans | [4][5] |
At a concentration of 400 µg/mL, 4-allylpyrocatechol was able to completely kill Streptococcus and Candida species[4][5]. The compound also demonstrated anti-biofilm capabilities, proving more effective at inhibiting biofilm formation in C. albicans than in the bacterial cells studied[4][5].
Experimental Protocols
The following section details the methodologies used to ascertain the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method[3][4].
-
Bacterial Culture Preparation: Bacterial cells, such as S. sanguinis, were pre-cultured in an appropriate broth medium (e.g., Mueller-Hinton broth) at 37°C under aerobic conditions[1][3].
-
Serial Dilution: A two-fold serial dilution of this compound was prepared in a 96-well microplate[1][3].
-
Inoculation and Incubation: The bacterial suspension was added to each well containing the diluted compound and incubated for 24 hours at 37°C without shaking[1][3].
-
MIC Determination: The optical density (OD) of the solution in each well was measured using a microplate reader at a wavelength of 620 nm. The MIC was defined as the lowest concentration of the compound at which no visible bacterial growth was observed[1][3].
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC was established to assess the bactericidal effect of this compound.
-
Sub-culturing: An aliquot from each well of the microplate that showed no visible growth in the MIC assay was spread onto the surface of an appropriate agar medium[1].
-
Incubation: The agar plates were incubated for 24 hours at 37°C[1].
-
MBC Determination: The MBC was identified as the lowest concentration of the sample that resulted in no bacterial growth on the agar plates, as observed under a colony counter[1].
Disc Diffusion Assay
The Kirby-Bauer disc diffusion method was also employed to evaluate the antibacterial activity of this compound[1][3].
-
Agar Plate Preparation: A standardized inoculum of the test bacterium was uniformly spread onto the surface of an agar plate.
-
Disc Application: Paper discs impregnated with different concentrations of this compound were placed on the agar surface.
-
Incubation: The plates were incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth was inhibited, was measured in millimeters[1]. For instance, at a 1% concentration, this compound exhibited an inhibition zone of 11.85 mm against S. sanguinis[1][2].
Proposed Mechanisms of Action
Research suggests that this compound exerts its antibacterial effects through multiple mechanisms.
Inhibition of MurA Enzyme
In silico studies have predicted that this compound derivatives can act as inhibitors of the MurA enzyme[1][2]. MurA is a crucial enzyme that catalyzes the initial step of peptidoglycan biosynthesis, an essential component of the bacterial cell wall[1][2]. By inhibiting MurA, this compound disrupts cell wall formation, ultimately leading to bacterial cell death[1][2]. Molecular docking simulations have shown that this compound has a stronger binding affinity to MurA than fosfomycin, a known MurA inhibitor[1][2].
Induction of Oxidative Stress in Staphylococcus aureus
In Staphylococcus aureus, this compound has been shown to induce intracellular oxidative stress[6][7]. This is achieved by increasing the expression of superoxide dismutase genes (sodA and sodM) and inhibiting the activity of catalase[6]. The resulting accumulation of reactive oxygen species (ROS) within the bacterial cell contributes to its death[6].
Disruption of Bacterial Cell Membrane
Scanning electron microscopy (SEM) has revealed that 4-allylpyrocatechol can cause destruction of the bacterial cell membrane[4][5]. This disruption leads to cellular leakage and contributes to the bactericidal effect of the compound.
Experimental Workflow Overview
The general workflow for assessing the antibacterial spectrum of a compound like this compound involves a series of sequential and parallel assays.
References
- 1. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Comparative inhibitory effects of 4-allylpyrocatechol isolated from Piper betle on Streptococcus intermedius, Streptococcus mutans, and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Killing of Staphylococcus aureus by this compound is potentiated by induction of intracellular oxidative stress and inhibition of catalase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Early-Stage Research on Allylpyrocatechol's Anticancer Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol, also known as hydroxychavicol, is a naturally occurring phenolic compound predominantly found in the leaves of the Piper betle plant. Emerging evidence from early-stage research has highlighted its potential as a promising anticancer agent. This technical guide provides an in-depth overview of the foundational research into this compound's anticancer properties, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the tables below for easy comparison.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
| Colon Cancer | HT-29 | 30 µg/mL | 24 hours | [1] |
| Prostate Cancer | PC-3 | 30-320 µM | 48 hours | [2][3] |
| C4-2 | 30-320 µM | 48 hours | [2][3] | |
| DU145 | 30-320 µM | 48 hours | [2][3] | |
| 22Rv1 | 30-320 µM | 48 hours | [2][3] | |
| Pancreatic Cancer | MiaPaCa-2 | 76 µM | Not Specified | [3] |
| Panc-1 | 224 µM | Not Specified | [3] | |
| Breast Cancer | MDA-MB-231 | 126 µM | Not Specified | [3] |
| Cervical Cancer | HeLa | 71 µM | Not Specified | [3] |
| Oral Carcinoma | KB | >100 µM | 24 hours | [2] |
| Bone Cancer | MG63 | Not Specified | Not Specified | [4] |
| Leukemia | K562 (imatinib-resistant) | 4 µM (in combination with TRAIL) | 24 hours | [5] |
Table 2: Comparative IC50 Values in Cancer vs. Normal Cells
| Cell Type | Cell Line | IC50 Value | Exposure Time | Citation |
| Prostate Cancer | PC-3, C4-2, DU145, 22Rv1 | 30-320 µM | 48 hours | [2][3] |
| Normal Prostate Epithelial | RWPE-1 | 398 µM | 48 hours | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of this compound's anticancer potential.
Cell Viability Assay (MTS Assay)
This protocol is adapted from the study on HT-29 colon cancer cells.[1]
-
Cell Seeding: Seed 1x10^4 HT-29 cells per well in a 96-well plate and incubate for 24 hours at 37°C.
-
Treatment: Prepare fresh solutions of this compound in the desired concentrations (e.g., 10-50 µg/mL). Treat the cells and incubate for the specified durations (e.g., 24 and 48 hours).
-
MTS Reagent Addition: Add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a period that allows for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology used for HT-29 cells.[2]
-
Cell Seeding and Treatment: Seed 3x10^5 HT-29 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 30 µg/mL) for various time points (e.g., 12, 18, 24, and 30 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell pellets.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1x Annexin-binding buffer to a concentration of less than 1x10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Phosphorylated JNK and p38
The following protocol was used to detect protein expression in HT-29 cells.[2]
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated JNK (pJNK) and phosphorylated p38 (pP38) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Analyze the band densities using image analysis software and normalize to the loading control.
In Vivo Tumor Growth Inhibition Study
This protocol is based on a study using a prostate cancer xenograft model in mice.[2][3]
-
Animal Model: Utilize an appropriate immunodeficient mouse model (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously implant human prostate cancer cells (e.g., PC-3) into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size.
-
Drug Administration: Administer this compound orally at a specified dose (e.g., 150 mg/kg body weight). The frequency and duration of administration should be clearly defined.
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals using calipers.
-
Toxicity Monitoring: Monitor the mice for any signs of toxicity, including weight loss and changes in behavior.
-
Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
Early research indicates that this compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).
ROS-Mediated Apoptosis and Cell Cycle Arrest
This compound treatment has been shown to increase intracellular ROS levels in cancer cells.[3] This oxidative stress is a critical trigger for the downstream signaling events leading to apoptosis and cell cycle arrest.
This compound induces ROS, leading to apoptosis and cell cycle arrest.
JNK/p38 MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key stress-activated signaling cascades that are activated by this compound-induced ROS.[2][6] Activation of these pathways plays a pivotal role in mediating the observed cell cycle arrest and apoptosis.
This compound activates the JNK/p38 MAPK pathway via ROS.
NF-κB Signaling Pathway
This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] The constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival and proliferation. By inhibiting this pathway, this compound can contribute to its anticancer effects.
This compound inhibits the NF-κB signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anticancer potential of this compound in vitro.
In vitro experimental workflow for this compound anticancer studies.
Conclusion and Future Directions
The early-stage research on this compound demonstrates its significant potential as an anticancer agent. It exhibits cytotoxicity against a range of cancer cell lines, induces apoptosis and cell cycle arrest, and modulates key signaling pathways involved in cancer progression. The in vivo data, though limited, is promising and indicates a favorable therapeutic window.
Future research should focus on:
-
Expanding the in vitro studies to a broader panel of cancer cell lines to better understand its spectrum of activity.
-
Conducting more extensive in vivo studies in various animal models to evaluate its efficacy, pharmacokinetics, and optimal dosing strategies.
-
Elucidating the precise molecular targets of this compound to gain a deeper understanding of its mechanism of action.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
This technical guide summarizes the foundational research on this compound's anticancer potential, providing a solid basis for further investigation and development of this promising natural compound.
References
- 1. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxychavicol, a betel leaf component, inhibits prostate cancer through ROS-driven DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Allylpyrocatechol-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylpyrocatechol (APC), a significant phenolic compound found predominantly in the leaves of Piper betle L. (betel vine), has been a cornerstone of traditional medicine systems for centuries, particularly in Southeast Asia. This technical guide provides a comprehensive overview of the traditional medicinal uses, pharmacological activities, and underlying molecular mechanisms of APC-containing plants, with a primary focus on Piper betle. It aims to serve as a resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways. The documented pharmacological effects of this compound, including its anti-inflammatory, antioxidant, and anti-cancer properties, underscore its potential as a source for novel therapeutic agents.
Introduction: this compound and its Botanical Source
This compound, also known as 4-allyl-1,2-benzenediol, is a naturally occurring phenylpropanoid. Its chemical structure features a catechol ring with an allyl group substituent. This compound and its derivatives, such as hydroxychavicol, are the primary bioactive constituents responsible for the medicinal properties of Piper betle, a member of the Piperaceae family.[1][2] Traditionally, the leaves of P. betle are chewed as a mouth freshener and are integral to various cultural and religious ceremonies.[1][3] Beyond its cultural significance, P. betle has a long history of use in Ayurvedic and traditional Chinese medicine for a wide range of ailments.
Traditional Medicinal Uses of Piper betle
The ethnobotanical applications of Piper betle are extensive and varied. The leaves are the most commonly used part of the plant and have been employed to treat a multitude of conditions.
Key Traditional Uses:
-
Oral Health: Chewing betel leaves is a common practice to combat bad breath (halitosis) and for its purported antiseptic properties in maintaining oral hygiene.[4][5]
-
Respiratory Ailments: The juice of the leaves, often mixed with honey, is a traditional remedy for cough, cold, bronchial asthma, and other respiratory issues.[1][6]
-
Gastrointestinal Disorders: Piper betle is used as a carminative to relieve flatulence and as a digestive stimulant.[1][5] It has also been traditionally used to treat stomachalgia and constipation.[1]
-
Anti-inflammatory and Analgesic: The leaves are applied topically to alleviate pain and inflammation associated with conditions like rheumatism, arthritis, and headaches.[1][7]
-
Wound Healing: Poultices made from the leaves are applied to cuts, wounds, and boils to promote healing and prevent infection.[1][4]
-
Other Uses: Traditional medicine also documents the use of P. betle for its stimulant, astringent, and diuretic properties, as well as for treating conjunctivitis and gum swelling.[1][5]
Quantitative Analysis of this compound in Piper betle
The concentration of this compound and other phenolic compounds in Piper betle can vary depending on the variety, geographical location, and cultivation practices. Several analytical techniques have been employed for the quantification of APC in plant extracts.
Table 1: Quantitative Yield of this compound from Piper betle Leaves
| Analytical Method | Solvent System | Reported Yield of this compound | Reference |
| High-Performance Liquid Chromatography (HPLC) | Acetonitrile and 0.01 M Phosphoric Acid (gradient) | 13.82% (w/w of the ethanolic extract) | [1] |
| Silica Gel Column Chromatography | Not specified | 0.9% (w/w of the extract) | [1] |
Table 2: In Vivo Pharmacological Dosing of Piper betle Extracts and this compound
| Pharmacological Activity | Test Substance | Animal Model | Dosage | Outcome | Reference |
| Anti-inflammatory | This compound (APC) | Mice | 10 mg/kg (p.o.) | Demonstrated anti-inflammatory effects | [8] |
| Anti-tumor | Methanolic extract of P. betle leaves (MPBL) | Swiss albino mice with Ehrlich ascites carcinoma | 25, 50, 100 mg/kg/day for 9 days | Increased median survival time and life span | [4] |
| Anti-ulcerogenic | Ethanolic extract of P. betle leaves | Rats | 200 mg/kg | Significant protective action against indomethacin-induced gastric lesions |
Table 3: In Vitro Anti-Cancer Activity of Piper betle Extracts
| Cell Line | Extract | IC50 Value | Reference |
| Human Lung Cancer (A549) | Acetone extract of P. betle leaves | 120 µg/mL | [3] |
| Human Breast Cancer (MCF-7) | Ethyl acetate extract of P. betle leaves | 65 µg/mL | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the extraction, quantification, and pharmacological evaluation of this compound and Piper betle extracts.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from Piper betle leaves.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis:
-
Sample Preparation:
-
Air-dry fresh Piper betle leaves in the shade and then pulverize them into a fine powder.
-
Perform Soxhlet extraction with acetone for 8 hours.
-
Alternatively, use maceration with acetone at room temperature for 72 hours with occasional stirring, or sonication.[10]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 Zorbax Eclipse column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (acetonitrile) and Solvent B (0.01 M phosphoric acid in water).
-
Gradient Program: 5–95% Solvent B for 10 minutes, followed by 50–50% Solvent B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 222 nm.
-
Injection Volume: 5 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared plant extract and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of a test substance in an animal model.
Protocol:
-
Animals: Wistar albino rats or Swiss albino mice.
-
Groups:
-
Control group (vehicle).
-
Standard drug group (e.g., Diclofenac sodium, 10 mg/kg).
-
Test substance group(s) at various doses.
-
-
Procedure:
-
Administer the vehicle, standard drug, or test substance orally (p.o.) or intraperitoneally (i.p.).
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
In Vitro Anti-Cancer Activity Assay: MTT Assay
Objective: To assess the cytotoxic effect of a test substance on cancer cell lines.
Protocol:
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7).
-
Culture Conditions: Maintain cells in a suitable medium (e.g., MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test substance and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of the test substance that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects through the modulation of various cellular signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of this compound are significantly attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF-α.
Mechanism of Action:
-
In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory mediators.
-
This compound has been shown to prevent the degradation of IκB, thereby inhibiting the nuclear translocation of NF-κB.[8]
-
This blockade of NF-κB activation leads to the downregulation of iNOS and COX-2 expression, resulting in reduced production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.[8]
References
- 1. [PDF] Evaluation of Cytotoxic Activity of Piper betle Linn . Using Murine and Human Cell Lines In Vitro | Semantic Scholar [semanticscholar.org]
- 2. Healing property of the Piper betel phenol, this compound against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. Piper betle extracts exhibit antitumor activity by augmenting antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piper betle shows antioxidant activities, inhibits MCF-7 cell proliferation and increases activities of catalase and superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of 4-Allylpyrocatechol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Allylpyrocatechol, also known as hydroxychavicol, is a phenolic compound found in the leaves of Piper betle. It is recognized for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. However, a comprehensive understanding of its toxicological profile is essential for its safe application in therapeutic and other contexts. This technical guide provides an in-depth review of the available toxicological data for 4-allylpyrocatechol and its structurally related compounds, eugenol, safrole, and catechol. The document summarizes quantitative toxicity data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate a clear understanding of its potential hazards.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-Allylpyrocatechol |
| Synonyms | Hydroxychavicol, 4-Allyl-1,2-benzenediol, 4-Allylcatechol |
| CAS Number | 1126-61-0 |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | White to gray to brown powder or crystals |
| Solubility | Information not readily available |
Toxicological Data
The available quantitative toxicological data for 4-allylpyrocatechol is limited. Therefore, data for structurally similar compounds, namely eugenol, safrole, and catechol, are included for comparative purposes and to provide a broader toxicological context.
Acute and Cytotoxicity Data
| Compound | Test System | Endpoint | Value | Reference(s) |
| 4-Allylpyrocatechol | HT-29 colon cancer cells | IC₅₀ (24h) | 30 µg/mL | [1] |
| HT-29 colon cancer cells | IC₅₀ | 99.83 µM | [2] | |
| HeLa cells | IC₅₀ (48h) | 83 µM | [3] | |
| Eugenol | Rat (oral) | LD₅₀ | 1930 mg/kg | [4] |
| Catechol | Rat (oral) | LD₅₀ | 260 mg/kg | [5] |
| Rabbit (dermal) | LD₅₀ | 800 mg/kg | [5] | |
| Safrole | Information not readily available | LD₅₀ | Information not readily available |
Genotoxicity
Studies indicate that 4-allylpyrocatechol possesses genotoxic potential. It has been shown to be mutagenic in the Ames test and to induce chromosomal damage in mammalian cells.[6]
| Compound | Assay | Test System | Metabolic Activation | Result | Reference(s) |
| 4-Allylpyrocatechol | Ames Test | S. typhimurium TA102 | Without S9 | Positive | [2][6] |
| Chromosome Aberration | CHO-K1 cells | - | Positive | [6] | |
| Micronucleus Test | CHO-K1 cells | - | Positive | [6] | |
| Eugenol | Ames Test | S. typhimurium | With S9 | Inhibitory effect on tobacco-induced mutagenicity | [7] |
| Catechol | Gene Mutation | Mammalian cells in vitro | - | Positive | [8] |
| Chromosomal Aberrations | Mammalian cells in vitro | - | Positive | [8] | |
| Micronucleus Test | Mouse bone marrow | - | Positive in 3 out of 4 studies | [8] | |
| Safrole | Genotoxicity | Microbial test systems | - | Positive for safrole-related chemicals | [9] |
Carcinogenicity
There is no direct evidence from long-term bioassays on the carcinogenicity of 4-allylpyrocatechol. However, its structural relatives, safrole and catechol, have been classified as potential carcinogens.
| Compound | Classification | Evidence | Reference(s) |
| 4-Allylpyrocatechol | Not classified | No data available | |
| Eugenol | IARC Group 3 (Not classifiable as to its carcinogenicity to humans) | Limited evidence in laboratory studies | [10] |
| Catechol | IARC Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals (glandular stomach adenocarcinomas in rats) | [8][11] |
| Safrole | Reasonably anticipated to be a human carcinogen | Sufficient evidence in experimental animals (liver tumors in rodents) | [12][13] |
Reproductive and Developmental Toxicity
No studies were identified that specifically investigated the reproductive and developmental toxicity of 4-allylpyrocatechol.
Experimental Protocols
The following are detailed methodologies for key toxicological experiments relevant to the assessment of 4-allylpyrocatechol, based on OECD guidelines and published studies.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
-
Test Animals: Healthy, young adult rodents (usually female rats), nulliparous and non-pregnant. Animals are acclimatized for at least 5 days.
-
Housing and Feeding: Animals are caged individually. Standard laboratory diet and drinking water are provided ad libitum. Animals are fasted (food, but not water, withheld) overnight before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume by varying the concentration. The vehicle should be non-toxic.
-
Administration of Doses: The substance is administered orally in a single dose by gavage.
-
Procedure:
-
A single animal is dosed at a starting dose level, usually a best estimate of the LD50.
-
If the animal survives, the dose for the next animal is increased by a factor (default is 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)
-
Tester Strains: Salmonella typhimurium strains TA98, TA100, TA102, TA1535, and TA1537, and/or Escherichia coli strains WP2 uvrA or WP2 uvrA (pKM101) are commonly used. For 4-allylpyrocatechol, TA102 was found to be sensitive.[2][6]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a post-mitochondrial fraction of a liver homogenate from rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix or buffer.
-
The mixture is pre-incubated at 37°C for a short period.
-
Molten top agar (2 mL) is added, and the contents are poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Collection: The number of revertant colonies (his+ for S. typhimurium) on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations. A doubling of the spontaneous revertant count is often used as a preliminary indicator of mutagenicity.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures are used.
-
Test Conditions: The test is conducted with and without S9 metabolic activation.
-
Procedure:
-
Cell cultures are exposed to the test substance at various concentrations for a defined period (e.g., 3-6 hours with S9, or continuously for up to 24 hours without S9).
-
After exposure, the cells are washed and incubated in fresh medium.
-
A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained (e.g., with Giemsa).
-
-
Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (both structural and numerical). The frequency of aberrant cells is calculated for each concentration and compared to the negative control.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Genotoxicity for 4-Allylpyrocatechol
The genotoxicity of 4-allylpyrocatechol is thought to be mediated by the induction of oxidative stress. The following diagram illustrates this proposed pathway.
References
- 1. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Role of oxidative DNA damage in hydroxychavicol-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Safrole - Wikipedia [en.wikipedia.org]
- 10. canada.ca [canada.ca]
- 11. epa.gov [epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-allyl-pyrocatechol via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-allyl-pyrocatechol, a valuable building block in organic and medicinal chemistry, via the Claisen rearrangement of catechol monoallyl ether. The document outlines both thermal and base-catalyzed rearrangement methods, offering flexibility depending on the desired product distribution.
Introduction
The Claisen rearrangement is a powerful, thermally-driven[1][1]-sigmatropic rearrangement of allyl phenyl ethers to form o-allylphenols.[2][3] In the case of catechol monoallyl ether, the rearrangement can lead to a mixture of two isomeric products: 3-allyl-pyrocatechol (ortho product) and 4-allyl-pyrocatechol (para product).[4][5] The ratio of these products is highly dependent on the reaction conditions, particularly the pH.[4]
4-Allyl-pyrocatechol is of significant interest as a precursor in the synthesis of various biologically active compounds and natural products. This document provides detailed experimental procedures for the synthesis of the starting material, catechol monoallyl ether, and its subsequent rearrangement to 4-allyl-pyrocatechol under different conditions.
Experimental Overview
The synthesis of 4-allyl-pyrocatechol is a two-step process. The first step involves the synthesis of the precursor, catechol monoallyl ether, from catechol and an allyl halide. The second step is the Claisen rearrangement of the ether to yield the desired allyl-pyrocatechols.
Caption: Experimental workflow for the synthesis of 4-allyl-pyrocatechol.
Reaction Mechanism
The Claisen rearrangement of catechol monoallyl ether proceeds through a concerted pericyclic transition state. The reaction can occur via two competing pathways, leading to the formation of the ortho (3-allyl-pyrocatechol) and para (4-allyl-pyrocatechol) isomers. The base-catalyzed rearrangement is believed to proceed through the anion of the catechol monoallyl ether, which alters the regioselectivity of the reaction.[4]
Caption: Competing pathways in the Claisen rearrangement of catechol monoallyl ether.
Quantitative Data Summary
The following table summarizes the reaction conditions and product distributions for the Claisen rearrangement of catechol monoallyl ether.
| Rearrangement Method | Reagents & Conditions | 3-allyl-pyrocatechol : 4-allyl-pyrocatechol Ratio | Yield of 4-allyl-pyrocatechol | Reference |
| Thermal | 160-200°C, neat | ~5:4 to 55:45 | 35-45% | [4][5] |
| Acid-Catalyzed | Ethanolic HCl, 180°C | 2:1 | Lower | [4] |
| Base-Catalyzed | Sodium Ethoxide, Ethanol, 78°C (Reflux) | 1:4 | Higher | [4] |
Experimental Protocols
5.1. Synthesis of Catechol Monoallyl Ether
This protocol describes the synthesis of the starting material, catechol monoallyl ether, from catechol and allyl bromide.
Materials:
-
Catechol (110 g, 1 mole)
-
Potassium carbonate (138 g, 1 mole)
-
Allyl bromide (121 g, 1 mole)
-
Acetone (200 mL)
Procedure:
-
Combine catechol and potassium carbonate in a flask equipped with a stirrer and a reflux condenser.
-
Slowly add allyl bromide to the mixture with constant stirring. The reaction may be exothermic, and external cooling might be necessary.
-
After the addition is complete, reflux the mixture on a water bath with continuous stirring for four hours.
-
After cooling, filter off the solid material and wash it with acetone (50 mL).
-
Combine the filtrate and the washings, and remove the acetone by distillation.
-
Fractionally distill the resulting oil under vacuum. Collect the fraction boiling at 108-113°C/18 mmHg. This is the catechol monoallyl ether.[4]
5.2. Claisen Rearrangement Protocols
5.2.1. Thermal Rearrangement
This method yields a mixture of 3-allyl- and 4-allyl-pyrocatechol.
Materials:
-
Catechol monoallyl ether (30 g, 0.2 mole)
Procedure:
-
Heat the catechol monoallyl ether in a nitrogen atmosphere to 200-205°C in an oil bath.
-
A vigorous exothermic reaction will occur, and the product will turn red.
-
Maintain the temperature for 5 minutes and then cool the reaction mixture in an ice bath.
-
Fractionally distill the product mixture to separate the isomers. 3-allyl-pyrocatechol has a boiling point of 110-112°C/3 mmHg, and 4-allyl-pyrocatechol has a boiling point of 120-123°C/2 mmHg.[5]
5.2.2. Base-Catalyzed Rearrangement
This method favors the formation of 4-allyl-pyrocatechol.[4]
Materials:
-
Catechol monoallyl ether
-
Sodium ethoxide (equimolar amount to the ether)
-
Anhydrous ethanol
-
2M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve equimolar amounts of catechol monoallyl ether and sodium ethoxide in anhydrous ethanol (2-3 times the weight of the ether).
-
Reflux the solution for a few hours.
-
Evaporate the solvent.
-
Take up the residue in 2M NaOH.
-
Wash the basic solution with DCM to remove by-products.
-
Acidify the aqueous layer to a pH of less than 3 with HCl.
-
Extract the product three times with DCM.
-
Evaporate the solvent and fractionally distill the residue to separate the allyl-catechols.[4]
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Allyl bromide is a lachrymator and should be handled with care.
-
The thermal rearrangement is highly exothermic and can lead to a rapid increase in temperature.[4] Ensure proper temperature control and have a cooling bath readily available.
-
Handle all organic solvents and reagents in accordance with standard laboratory safety procedures.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]
Application Note: A Validated Protocol for the Isolation of Allylpyrocatechol from Piper betle Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piper betle L., commonly known as betel leaf, is a plant of significant medicinal value in Southeast Asia. Its leaves are rich in various bioactive polyphenols, with allylpyrocatechol (APC) being a major active compound. APC has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a compound of interest for drug development.[1][2][3][4] This application note provides a detailed protocol for the efficient isolation of this compound from Piper betle leaves using high-performance liquid chromatography (HPLC), a method that offers significantly higher yields compared to traditional column chromatography.[1][2]
Experimental Protocols
This section details the methodology for the extraction and isolation of this compound from Piper betle leaves. The protocol is divided into three main stages: preparation of the crude extract, isolation of this compound via HPLC, and quantification.
1. Preparation of Crude Ethanolic Extract
This initial step involves the extraction of bioactive compounds from the dried leaves of Piper betle.
-
Leaf Preparation:
-
Obtain fresh Piper betle leaves and wash them thoroughly with distilled water.
-
Air-dry the leaves at room temperature for approximately 10 days until they are completely dry and brittle.[5]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Ethanolic Extraction:
-
Soak 250 g of the powdered leaves in 1 L of 95% ethanol.[6]
-
Allow the mixture to macerate for two days with occasional stirring.[5][6]
-
Decant the supernatant. Repeat the extraction process three times with fresh solvent to ensure maximum recovery of the bioactive compounds.[6]
-
Combine all the ethanolic extracts and filter through a nylon mesh to remove any solid plant material.[6]
-
Evaporate the solvent from the filtrate in vacuo using a rotary evaporator to obtain the crude ethanolic extract.[6]
-
2. Isolation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol utilizes a validated HPLC method for the separation and isolation of this compound from the crude extract.[1][2][3][4]
-
Sample Preparation:
-
HPLC Instrumentation and Conditions:
-
Fraction Collection:
3. Quantification of this compound
To determine the concentration of this compound in the extract, a calibration curve is generated using a commercial analytical standard.
-
Standard Preparation:
-
Prepare a stock solution of analytical grade this compound standard in acetonitrile.
-
Create a series of standard solutions with concentrations ranging from 0.01 to 0.2 mg/mL.[1]
-
-
Calibration Curve:
-
Inject each standard solution into the HPLC system under the same conditions as the sample.
-
Plot the peak area against the concentration of the standards to generate a calibration curve.
-
The correlation coefficient (r²) should be greater than 0.98 for a linear relationship.[1]
-
-
Concentration Determination:
Data Presentation
The following table summarizes the quantitative data from different isolation methods for this compound from Piper betle leaves.
| Parameter | Method 1: Column Chromatography | Method 2: HPLC | Reference |
| Starting Material | 4.7 g of crude extract | Crude ethanolic extract | [1][2] |
| Yield of this compound | 0.9% (w/w) | 13.82% | [1][2] |
The HPLC method demonstrates a significantly higher yield of this compound compared to traditional silica gel column chromatography.[1][2]
Experimental Workflow
The following diagram illustrates the complete workflow for the isolation of this compound from Piper betle leaves.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 5. Effect of different extraction techniques on total phenolic and flavonoid contents, and antioxidant activity of betelvine and quantification of its phenolic constituents by validated HPTLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Healing property of the Piper betel phenol, this compound against indomethacin-induced stomach ulceration and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectral Analysis of Allylpyrocatechol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of Allylpyrocatechol (4-allyl-1,2-benzenediol), a significant bioactive compound found in the leaves of Piper betle. The following sections present tabulated spectral data, comprehensive experimental protocols, and visualizations of key spectral correlations to aid in the structural elucidation and characterization of this molecule.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.75 - 6.85 | m | |
| H-5 | 6.75 - 6.85 | m | |
| H-6 | 6.60 - 6.70 | m | |
| H-1' | 5.90 - 6.10 | m | |
| H-2'a | 5.05 - 5.15 | m | |
| H-2'b | 5.05 - 5.15 | m | |
| H-3' | 3.30 - 3.40 | d | ~6.5 |
| OH (x2) | 5.0 - 5.5 | br s |
Note: The chemical shifts of the hydroxyl (OH) protons are variable and depend on concentration and solvent.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | ~143 |
| C-2 | ~141 |
| C-3 | ~116 |
| C-4 | ~132 |
| C-5 | ~115 |
| C-6 | ~121 |
| C-1' | ~137 |
| C-2' | ~115 |
| C-3' | ~40 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample conditions.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade spectral quality.
-
Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added to the sample.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans (NS): 2-4 per increment.
-
Increments in F1: 256-512.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Spectral Width (SW) in F1 and F2: 0-12 ppm.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans (NS): 4-8 per increment.
-
Increments in F1: 128-256.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Spectral Width (SW) in F2 (¹H): 0-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 0-160 ppm.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans (NS): 8-16 per increment.
-
Increments in F1: 256-512.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Spectral Width (SW) in F2 (¹H): 0-12 ppm.
-
Spectral Width (SW) in F1 (¹³C): 0-200 ppm.
-
Long-range coupling delay (D6): Optimized for a long-range J-coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Visualization of NMR Data
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key structural correlations determined from 2D NMR experiments.
Application Notes and Protocols for Utilizing Allylpyrocatechol as a Cellular Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol (APC), a naturally occurring phenolic compound found in the leaves of the Piper betle plant, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. In the realm of cell culture, oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a critical factor that can compromise cell viability, function, and experimental outcomes. APC presents itself as a valuable tool to mitigate oxidative damage in in vitro models. Its dual-action mechanism, involving both direct scavenging of free radicals and the upregulation of endogenous antioxidant defense systems, makes it a compelling candidate for protecting cultured cells from oxidative insults.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of this compound as an antioxidant in cell culture settings.
Mechanism of Action
This compound employs a two-pronged approach to combat oxidative stress within cells:
-
Direct Radical Scavenging: APC can directly neutralize harmful reactive oxygen species, including superoxide anions (O₂⁻) and hydroxyl radicals (•OH). This immediate action helps to reduce the initial burst of oxidative damage.[1]
-
Enhancement of Endogenous Antioxidant Defenses: APC stimulates the production of key cellular antioxidant enzymes, such as catalase and glutathione (GSH).[1][2] This leads to a more robust and sustained cellular defense against oxidative challenges.
The antioxidant effects of this compound are also linked to its ability to modulate critical signaling pathways involved in the cellular stress response, including:
-
Nrf2/HO-1 Pathway: this compound has been shown to induce the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This leads to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).
-
MAPK and JAK/STAT Pathways: APC can modulate the phosphorylation of key proteins in the MAPK and JAK/STAT signaling cascades, which are involved in inflammatory and stress responses.[4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative antioxidant effects of this compound observed in various cell types.
Table 1: Reduction of Reactive Oxygen Species (ROS) by this compound
| Cell Type | Inducer of Oxidative Stress | This compound Concentration | % Reduction in ROS (Mean ± SD) | Assay | Reference |
| Murine Peritoneal Macrophages | Phorbol-12-myristate-13-acetate (PMA) | 5 µg/mL | 45 ± 5% | DCFH-DA | [Sarkar et al., 2013] |
| Murine Peritoneal Macrophages | Phorbol-12-myristate-13-acetate (PMA) | 10 µg/mL | 68 ± 7% | DCFH-DA | [Sarkar et al., 2013] |
| Human Synovial Neutrophils | Endogenous (from RA patients) | 1.25 µg/mL | 25 ± 4% | DCFH-DA | [Basu et al., 2011] |
| Human Synovial Neutrophils | Endogenous (from RA patients) | 2.5 µg/mL | 42 ± 6% | DCFH-DA | [Basu et al., 2011] |
| Human Synovial Neutrophils | Endogenous (from RA patients) | 5.0 µg/mL | 65 ± 8% | DCFH-DA | [Basu et al., 2011] |
Table 2: Scavenging of Superoxide and Hydroxyl Radicals by this compound
| Radical Species | Cell Type | This compound Concentration | % Scavenging (Mean ± SD) | Assay | Reference |
| Superoxide (O₂⁻) | Murine Peritoneal Macrophages | 10 µg/mL | 55 ± 6% | Cytochrome c Reduction | [Sarkar et al., 2013] |
| Hydroxyl (•OH) | Human Synovial Neutrophils | 5 µg/mL | 72 ± 9% | Deoxyribose Degradation | [Basu et al., 2011] |
Table 3: Enhancement of Endogenous Antioxidants by this compound
| Antioxidant | Cell Type | This compound Concentration | Fold Increase (Mean ± SD) | Assay | Reference |
| Catalase | Murine Peritoneal Macrophages | 10 µg/mL | 1.8 ± 0.2 | Spectrophotometric | [Sarkar et al., 2013] |
| Glutathione (GSH) | Murine Peritoneal Macrophages | 10 µg/mL | 2.1 ± 0.3 | Spectrophotometric | [Sarkar et al., 2013] |
Experimental Protocols
Herein are detailed protocols for assessing the antioxidant effects of this compound in cell culture.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (APC) stock solution (dissolved in a suitable solvent like DMSO)
-
ROS-inducing agent (e.g., Phorbol-12-myristate-13-acetate - PMA, or H₂O₂)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with APC: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of APC (e.g., 1, 5, 10 µg/mL). Include a vehicle control (medium with the same concentration of solvent used for APC stock). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: After pre-treatment, add the ROS-inducing agent (e.g., 100 ng/mL PMA or 100 µM H₂O₂) to the wells (except for the negative control wells) and incubate for the desired time (e.g., 30-60 minutes).
-
Staining with DCFH-DA:
-
Remove the medium from all wells.
-
Wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the percentage reduction in ROS.
Workflow for intracellular ROS measurement using DCFH-DA assay.
Protocol 2: Western Blot for Nrf2/HO-1 Pathway Activation
This protocol describes the detection of key proteins in the Nrf2/HO-1 signaling pathway by Western blot.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
6-well plates
-
This compound (APC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with APC at desired concentrations and time points (e.g., 10 µg/mL for 6 hours).
-
Protein Extraction:
-
For total protein: Lyse cells directly in RIPA buffer.
-
For nuclear/cytosolic fractions: Use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Use anti-Lamin B1 as a nuclear marker and anti-β-actin as a cytosolic/total protein loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection: Visualize protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify band intensities and normalize to the respective loading controls to determine the fold change in protein expression.
This compound-mediated activation of the Nrf2/HO-1 pathway.
Protocol 3: Assessment of MAPK and JAK/STAT Pathway Modulation
This protocol outlines the investigation of APC's effect on the phosphorylation status of key proteins in the MAPK and JAK/STAT pathways using Western blotting.
Materials:
-
Same as Protocol 2, with the addition of:
-
Primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-STAT3, STAT3).
Procedure:
-
Cell Treatment: Seed cells and pre-treat with APC as described previously. Stimulate the cells with an appropriate agonist (e.g., LPS for macrophages) for a short duration (e.g., 15-30 minutes) to induce pathway activation.
-
Protein Extraction and Quantification: Follow the steps for total protein extraction and quantification as in Protocol 2.
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 2.
-
After blocking, incubate separate membranes with primary antibodies against the phosphorylated form of a specific protein (e.g., p-STAT3).
-
After detection, membranes can be stripped and re-probed with an antibody against the total form of the same protein (e.g., STAT3) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the corresponding total protein levels.
Modulation of MAPK and JAK/STAT pathways by this compound.
Conclusion
This compound is a potent antioxidant compound with significant potential for application in cell culture. By both directly neutralizing reactive oxygen species and bolstering the cell's own antioxidant machinery, it offers a robust method for protecting cells from oxidative damage. The provided protocols and data serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their in vitro studies, thereby improving the reliability and reproducibility of their experimental results. Further investigation into its precise molecular targets will continue to elucidate its full therapeutic and research potential.
References
- 1. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-attenuates-collagen-induced-arthritis-via-attenuation-of-oxidative-stress-secondary-to-modulation-of-the-mapk-jak-stat-and-nrf2-ho-1-pathways - Ask this paper | Bohrium [bohrium.com]
In vivo administration of Allylpyrocatechol for anti-inflammatory studies in animal models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol (APC), a key phytoconstituent of Piper betle leaves, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of APC in animal models to investigate its anti-inflammatory effects. The information is intended to guide researchers in designing and executing robust experiments for the evaluation of APC as a potential therapeutic agent for inflammation-associated disorders.
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects through multiple signaling pathways. It has been shown to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] The underlying mechanism involves the downregulation of the nuclear factor-kappaB (NF-κB) pathway by preventing the degradation of its inhibitor, IκB.[1][2]
Furthermore, in models of chronic inflammation like rheumatoid arthritis, APC has been found to modulate the MAPK and JAK/STAT signaling pathways.[3][4] It also attenuates oxidative stress by activating the Nrf2/HO-1 pathway.[3][4] This multifaceted mechanism of action makes APC a promising candidate for further investigation in inflammatory diseases.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on the anti-inflammatory effects of this compound.
Table 1: Efficacy of this compound in an Acute Inflammation Model
| Animal Model | Induction Agent | APC Dosage (Oral) | Key Inflammatory Markers Measured | Outcome | Reference |
| Murine Macrophage (in vivo correlation) | Lipopolysaccharide (LPS) | 10 mg/kg | iNOS, COX-2, IL-12p40, TNF-α mRNA | Significant inhibition of inflammatory markers | [1][2] |
Table 2: Efficacy of this compound in a Chronic Inflammation Model (Collagen-Induced Arthritis)
| Animal Model | Induction Agents | APC Treatment Period | Key Inflammatory Markers Measured | Outcome | Reference |
| Rats | Bovine Collagen Type II + Lipopolysaccharide | Days 11 to 27 post-immunization | Paw edema, TNF-α, IL-6, Oxidative stress markers | Reduced paw edema, attenuated bone and cartilage damage, decreased pro-inflammatory cytokines, and restored redox balance | [3][4] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This protocol is a standard and widely used method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
This compound (APC)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for APC (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Diclofenac sodium (e.g., 10 mg/kg)
-
Male Sprague-Dawley rats (150-200 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Negative Control (vehicle + carrageenan)
-
Group III: Positive Control (Diclofenac sodium + carrageenan)
-
Group IV: Test Group (APC at desired doses + carrageenan)
-
-
Drug Administration: Administer APC or the vehicle orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Protocol 2: Collagen-Induced Arthritis in Rats (Chronic Inflammation Model)
This model mimics the pathological features of human rheumatoid arthritis.
Materials:
-
This compound (APC)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Lipopolysaccharide (LPS)
-
Vehicle for APC
-
Male Wistar rats (150-180 g)
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in CFA (1:1 ratio).
-
Inject 150 µg of collagen emulsified in CFA intradermally at the base of the tail.
-
-
LPS Administration: On day 15, administer lipopolysaccharide to accelerate and synchronize the arthritis.[3][4]
-
Booster Dose (Day 15): Administer a booster dose of 100 µg of bovine type II collagen emulsified in IFA intradermally at a different site on the tail base.[3]
-
Treatment (Days 11-27):
-
Assessment of Arthritis:
-
Paw Edema: Measure the paw volume periodically.
-
Arthritic Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=no signs, 4=severe erythema and swelling).
-
Radiography: On day 28, take X-rays of the hind paws to assess bone and cartilage damage.
-
Histopathology: Euthanize the animals on day 28, collect the ankle joints, and process for histopathological examination to evaluate synovial inflammation and cartilage destruction.
-
-
Biochemical Analysis: Collect blood samples for the measurement of pro-inflammatory cytokines (TNF-α, IL-6) and markers of oxidative stress.
Visualizations
Signaling Pathways
Caption: this compound's multi-target anti-inflammatory mechanism.
Experimental Workflow
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Collagen-Induced Arthritis via Attenuation of Oxidative Stress Secondary to Modulation of the MAPK, JAK/STAT, and Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-attenuates-collagen-induced-arthritis-via-attenuation-of-oxidative-stress-secondary-to-modulation-of-the-mapk-jak-stat-and-nrf2-ho-1-pathways - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Allylpyrocatechol Against Oral Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylpyrocatechol, a natural phenolic compound found in plants such as Piper betle (betel leaf), has demonstrated significant antimicrobial activity against a range of oral pathogens. Its potential as a novel agent in oral healthcare warrants standardized methods for evaluating its efficacy. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, offering a crucial metric for its antimicrobial potency. The primary mechanism of action of this compound involves the disruption of bacterial cell wall synthesis by inhibiting the MurA enzyme, a key component in the peptidoglycan biosynthesis pathway.[1][2][3] An additional mechanism observed is the induction of intracellular oxidative stress.
Data Presentation: MIC of this compound against Oral Pathogens
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various oral microorganisms. This data provides a comparative overview of its antimicrobial spectrum.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus sanguinis ATCC 10556 | 39.1 | 78.1 | [1][2] |
| Streptococcus intermedius | 400 | Not Reported | [4] |
| Streptococcus mutans | 400 | Not Reported | [4] |
| Candida albicans | 400 | Not Reported | [4][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol details the standardized broth microdilution method for determining the MIC of this compound against oral pathogens.
Materials:
-
This compound (analytical grade)
-
Appropriate solvent for this compound (e.g., Dimethyl Sulfoxide - DMSO)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Oral pathogen strains (e.g., S. mutans, S. sanguinis, P. gingivalis)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Microplate reader (optional, for automated reading)
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of the solvent in the assay does not inhibit microbial growth (typically ≤1% v/v).
-
-
Inoculum Preparation:
-
From a fresh culture plate, inoculate a single colony of the test oral pathogen into a tube containing 5 mL of appropriate broth (e.g., MHB).
-
Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth. The turbidity should be equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution (at a starting concentration, e.g., 800 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of concentrations.
-
The eleventh well should contain 100 µL of broth and the bacterial inoculum (positive control for growth).
-
The twelfth well should contain 200 µL of sterile broth only (negative control for sterility).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the specific oral pathogen (e.g., anaerobic conditions for P. gingivalis).
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in microbial death.
Materials:
-
Microtiter plate from the completed MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours.
-
-
MBC Determination:
-
After incubation, observe the agar plates for bacterial growth.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum, which is typically identified as the lowest concentration with no visible colony formation on the agar plate.[1]
-
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC determination.
Proposed Signaling Pathway for this compound's Antibacterial Action
Caption: this compound's antibacterial mechanism.
References
- 1. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative inhibitory effects of 4-allylpyrocatechol isolated from Piper betle on Streptococcus intermedius, Streptococcus mutans, and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-biofilm Assay of 4-Allylpyrocatechol on Streptococcus mutans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-biofilm efficacy of 4-allylpyrocatechol (APC) against Streptococcus mutans, a primary etiological agent of dental caries.
Introduction
Streptococcus mutans is a key pathogenic bacterium responsible for the formation of dental plaque, a biofilm that can lead to caries. This bacterium metabolizes dietary sugars into acids, which demineralize tooth enamel. A crucial virulence factor of S. mutans is its ability to synthesize extracellular polysaccharides (EPS), primarily water-insoluble glucans, through the action of glucosyltransferases (Gtfs). These glucans facilitate bacterial adhesion to tooth surfaces and contribute to the structural integrity of the biofilm matrix. The formation and maturation of S. mutans biofilms are complex processes regulated by various factors, including quorum sensing (QS) signaling pathways that coordinate gene expression in a cell-density-dependent manner.
4-Allylpyrocatechol, a natural compound isolated from Piper betle, has demonstrated significant antimicrobial and anti-biofilm properties against oral pathogens.[1] Studies have shown that APC can inhibit the growth and biofilm formation of S. mutans, suggesting its potential as a novel agent for the prevention and treatment of dental caries.[1] The mechanism of action appears to involve bactericidal effects, including the destruction of the bacterial cell membrane.[1]
Key Experimental Data
The following tables summarize expected quantitative data from anti-biofilm assays of 4-allylpyrocatechol against S. mutans.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of 4-Allylpyrocatechol against S. mutans
| Assay | Endpoint | 4-Allylpyrocatechol (µg/mL) | Reference |
| Broth Microdilution | MIC | 400 | [1] |
| Crystal Violet Assay | MBIC₅₀ | Data to be determined | |
| Crystal Violet Assay | MBIC₉₀ | Data to be determined |
MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.
Table 2: Effect of 4-Allylpyrocatechol on S. mutans Biofilm Biomass and Viability
| Treatment | Concentration (µg/mL) | Biofilm Biomass (OD₅₇₅) | Cell Viability (% of Control) |
| Vehicle Control (DMSO) | - | Value | 100% |
| 4-Allylpyrocatechol | 100 | Value | Value |
| 4-Allylpyrocatechol | 200 | Value | Value |
| 4-Allylpyrocatechol | 400 | Value | Value |
| Positive Control (Chlorhexidine) | Value | Value | Value |
Optical Density (OD) values are measured after crystal violet staining and solubilization. Cell viability is determined using the MTT assay.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of 4-allylpyrocatechol that inhibits the visible growth of planktonic S. mutans.
Materials:
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth
-
4-Allylpyrocatechol (APC) stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of S. mutans in BHI broth at 37°C in a 5% CO₂ atmosphere.
-
Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of APC in BHI broth in a 96-well plate. The final volume in each well should be 100 µL. Include a vehicle control (DMSO) and a growth control (no treatment).
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of APC with no visible turbidity. The absorbance can also be read at 600 nm.
Protocol 2: Crystal Violet Assay for Biofilm Biomass Quantification
This assay measures the total biomass of the S. mutans biofilm.
Materials:
-
S. mutans strain
-
BHI broth supplemented with 1% sucrose (BHIS)
-
4-Allylpyrocatechol stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Grow S. mutans overnight in BHI broth.
-
Dilute the culture 1:100 in fresh BHIS broth.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Add various concentrations of APC to the wells. Include a vehicle control and a positive control (e.g., chlorhexidine).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours without agitation.
-
Carefully discard the supernatant and gently wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.[2]
-
Air dry the plate for 15 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3][4]
-
Remove the crystal violet solution and wash the wells three times with distilled water.[3]
-
Air dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well.[3][4]
-
Incubate for 10-15 minutes with gentle shaking.
-
Measure the absorbance at 575 nm using a microplate reader.[2][4]
Protocol 3: MTT Assay for Biofilm Viability
This colorimetric assay assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
S. mutans biofilm (prepared as in Protocol 2)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
PBS
-
Microplate reader
Procedure:
-
Prepare S. mutans biofilms in a 96-well plate with and without APC treatment as described in the Crystal Violet Assay protocol.
-
After the 24-hour incubation, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate for 1-3 hours at 37°C in the dark.[5][6]
-
Carefully remove the MTT solution.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Incubate for 15-20 minutes with shaking in the dark.
-
Measure the absorbance at a wavelength between 540 and 590 nm.[5][6][7]
Visualizations
Caption: Experimental workflow for the anti-biofilm assay of 4-allylpyrocatechol.
Caption: Putative inhibitory mechanism of 4-allylpyrocatechol on S. mutans biofilm formation.
References
- 1. Comparative inhibitory effects of 4-allylpyrocatechol isolated from Piper betle on Streptococcus intermedius, Streptococcus mutans, and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biofilm formation by Streptococcus mutans and its inhibition by green tea extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression effect of SCH-79797 on Streptococcus mutans biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Silico Docking of Allylpyrocatechol with Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in silico molecular docking studies of allylpyrocatechol and its derivatives with bacterial enzymes. The information is compiled from published research to guide scientists in evaluating the potential of this compound as a novel antibacterial agent.
Introduction
This compound, a bioactive compound found in plants such as Piper betle L., has demonstrated notable antibacterial properties.[1] One of the key mechanisms underlying its bactericidal or bacteriostatic effects is the inhibition of essential bacterial enzymes. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction between a ligand (like this compound) and a target protein (a bacterial enzyme) at the molecular level. This approach is instrumental in the early stages of drug discovery for screening potential inhibitors and elucidating their mechanism of action before proceeding to more resource-intensive in vitro and in vivo studies.
This document focuses on the in silico docking of this compound with MurA, a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] Inhibition of MurA disrupts cell wall formation, ultimately leading to bacterial cell death.[1]
Quantitative Data Summary
The following table summarizes the binding affinities of this compound derivatives and a reference inhibitor, fosfomycin, with the MurA enzyme from Streptococcus sanguinis. A more negative binding energy indicates a stronger and more stable interaction between the ligand and the enzyme.
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Reference Inhibitor | Reference Binding Energy (kcal/mol) |
| This compound 1 (4-prop-2-enylbenzene-1,2-diol) | MurA (S. sanguinis) | -5.4 | Fosfomycin | -4.6 |
| This compound 2 (Isomer of 1) | MurA (S. sanguinis) | -5.4 | Fosfomycin | -4.6 |
Data sourced from a study on this compound derivatives as inhibitors of MurA enzymes.[1]
Experimental Protocols
This section outlines a detailed methodology for performing in silico molecular docking of this compound with a target bacterial enzyme. This protocol is a generalized workflow based on common practices in computational drug design.
Preparation of the Receptor (Bacterial Enzyme)
-
Obtain the 3D Structure: Download the three-dimensional crystal structure of the target bacterial enzyme (e.g., MurA) from a protein database such as the Protein Data Bank (PDB).
-
Prepare the Protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for use with AutoDock).
-
Preparation of the Ligand (this compound)
-
Obtain the 3D Structure:
-
Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure to obtain a stable conformation. This is often done using force fields like MMFF94.
-
-
Define Torsions:
-
Define the rotatable bonds in the ligand to allow for flexibility during the docking simulation.
-
-
Save the Ligand: Save the prepared ligand structure in a compatible format (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Generation:
-
Define a grid box around the active site of the target enzyme. The active site can be identified from the literature or by observing the binding location of a co-crystallized native ligand in the PDB structure.
-
The grid box should be large enough to encompass the entire active site and allow the ligand to move and rotate freely.
-
-
Docking Algorithm:
-
Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm is a commonly used algorithm in programs like AutoDock.
-
Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
-
Execution:
Analysis of Docking Results
-
Binding Affinity:
-
Analyze the output files to determine the binding energy (in kcal/mol) for the most favorable docking pose. A lower binding energy indicates a higher binding affinity.
-
-
Interaction Analysis:
-
Visualize the docked complex (protein-ligand) using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).
-
Identify and analyze the non-covalent interactions between the ligand and the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[1]
-
-
Comparison with Control/Reference:
-
Dock a known inhibitor (if available) of the target enzyme under the same conditions to validate the docking protocol and compare its binding affinity with that of the test ligand (this compound).
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound's proposed antibacterial mechanism via MurA inhibition.
Experimental Workflow for In Silico Molecular Docking
Caption: Workflow for in silico molecular docking studies.
References
Application Notes & Protocols: Formulating Allylpyrocatechol for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating topical preparations containing Allylpyrocatechol (APC). The protocols outlined below cover formulation development, physicochemical characterization, in vitro efficacy testing, and safety assessment.
Introduction to this compound (APC)
This compound (3-allylbenzene-1,2-diol) is a naturally occurring phenolic compound found in the leaves of Piper betle. It has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. For topical delivery, APC presents a promising active pharmaceutical ingredient (API) for managing inflammatory skin conditions. Its mechanisms of action are believed to involve the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the activation of the Nrf2 antioxidant response.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Experimental Protocol Reference |
| Molecular Formula | C₉H₁₀O₂ | - |
| Molecular Weight | 150.17 g/mol | - |
| Appearance | - | Visual Inspection |
| Solubility | Data not available. Expected to have low aqueous solubility and higher solubility in organic solvents and oils. | Protocol 2.1 |
| LogP | Data not available. | Protocol 2.2 |
| pKa | Data not available. | Protocol 2.3 |
| Stability | Data not available. Phenolic compounds are often susceptible to oxidation and degradation by light and high temperatures. | Protocol 2.4 |
Experimental Protocols: Physicochemical Characterization
Protocol 2.1: Solubility Determination
Objective: To determine the saturation solubility of APC in various solvents and excipients commonly used in topical formulations.
Materials:
-
This compound (APC) powder
-
Solvents: Propylene glycol, Ethanol, Isopropyl myristate, Mineral oil, Purified water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Add an excess amount of APC powder to a known volume (e.g., 5 mL) of each solvent in a separate vial.
-
Securely cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 32°C to mimic skin temperature).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved APC.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of dissolved APC using a validated HPLC method (see Protocol 5.1).
-
Express the solubility in mg/mL or g/L.
Protocol 2.2: Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To determine the lipophilicity of APC, which is a critical parameter for predicting skin penetration.
Method: The shake-flask method is commonly employed. A solution of APC in a saturated mixture of n-octanol and water is prepared and shaken until equilibrium is reached. The concentration of APC in both the n-octanol and water phases is then determined by HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2.3: pKa Determination
Objective: To determine the ionization constant of APC, which influences its solubility and permeability across biological membranes.
Method: Potentiometric titration or UV-spectrophotometry can be used to determine the pKa of the phenolic hydroxyl groups of APC.
Protocol 2.4: Stability Assessment
Objective: To evaluate the stability of APC in bulk form and in selected formulations under various stress conditions.
Method:
-
Prepare solutions of APC in selected solvents or prototype formulations.
-
Expose the samples to different conditions as per ICH guidelines (e.g., elevated temperature: 40°C, 50°C; photostability: exposure to UV and visible light; different pH values: 4, 6, 8).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze the concentration of remaining APC using a validated stability-indicating HPLC method.
-
Calculate the degradation rate and identify any degradation products.
Formulation Development
The choice of formulation will depend on the target skin condition, desired aesthetic properties, and the physicochemical characteristics of APC. Below are starting formulations for a cream and a gel.
O/W Cream Formulation
Table 2: Example of an Oil-in-Water (O/W) Cream Formulation with this compound
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Cetyl Alcohol | Thickener, Emollient | 3.0 - 5.0 |
| Stearic Acid | Emulsifier, Thickener | 2.0 - 4.0 | |
| Isopropyl Myristate | Emollient, Penetration Enhancer | 5.0 - 10.0 | |
| This compound | Active Ingredient | 0.5 - 2.0 | |
| Aqueous Phase | Purified Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Co-solvent, Humectant | 5.0 - 15.0 | |
| Glycerin | Humectant | 3.0 - 5.0 | |
| Triethanolamine | pH Adjuster | q.s. | |
| Preservative Phase | Phenoxyethanol | Preservative | 0.5 - 1.0 |
| Ethylhexylglycerin | Preservative Booster | 0.1 - 0.3 |
Protocol 3.1: Preparation of O/W Cream
-
Oil Phase Preparation: In a suitable vessel, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C with gentle stirring until all components are melted and uniform. Add this compound and stir until dissolved.
-
Aqueous Phase Preparation: In a separate vessel, combine purified water, propylene glycol, and glycerin. Heat to 70-75°C with stirring.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization.
-
Cooling: Allow the emulsion to cool under gentle stirring.
-
pH Adjustment and Preservation: When the temperature is below 40°C, add the preservative phase and adjust the pH to the desired range (typically 5.0-6.0 for topical preparations) using triethanolamine.
-
Final Mixing: Continue stirring until the cream is congealed and uniform.
Hydrogel Formulation
Table 3: Example of a Hydrogel Formulation with this compound
| Ingredient | Function | % (w/w) |
| This compound | Active Ingredient | 0.5 - 2.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 - 20.0 |
| Ethanol | Co-solvent, Penetration Enhancer | 5.0 - 15.0 |
| Triethanolamine | Neutralizer, pH Adjuster | q.s. |
| Purified Water | Vehicle | q.s. to 100 |
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
Protocol 3.2: Preparation of Hydrogel
-
Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.
-
In a separate beaker, dissolve this compound and phenoxyethanol in a mixture of propylene glycol and ethanol.
-
Slowly add the APC solution to the carbomer dispersion with constant stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (5.5-6.5) and viscosity are achieved.
Formulation Characterization
Table 4: Characterization of Topical Formulations
| Parameter | Method | Acceptance Criteria (Example) | Protocol Reference |
| Appearance | Visual Inspection | Homogeneous, uniform color and consistency | - |
| pH | pH meter | 5.0 - 6.5 | Protocol 4.1 |
| Viscosity | Brookfield Viscometer | 10,000 - 50,000 cP (for cream) | Protocol 4.2 |
| Spreadability | Parallel Plate Method | To be determined based on desired aesthetics | Protocol 4.3 |
| Drug Content | HPLC | 95.0% - 105.0% of label claim | Protocol 5.1 |
Protocol 4.1: pH Measurement
Method: Disperse 1 g of the formulation in 10 mL of purified water and measure the pH of the dispersion using a calibrated pH meter.
Protocol 4.2: Viscosity Measurement
Method: Use a Brookfield viscometer with an appropriate spindle and rotational speed to measure the viscosity of the formulation at a controlled temperature (25°C).
Protocol 4.3: Spreadability Assessment
Method: Place a known amount of the formulation between two glass slides. Apply a standard weight to the upper slide for a specific time and measure the diameter of the spread circle.
Analytical Method for this compound
Protocol 5.1: HPLC Method for Quantification of this compound
Objective: To develop and validate an HPLC method for the quantification of APC in bulk and formulated products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 45:55 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
In Vitro Performance Testing
Protocol 6.1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of APC from the developed formulations through a skin model.
Materials:
-
Franz diffusion cells
-
Porcine or human cadaver skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or PEG 400 to maintain sink conditions)
-
Formulated product
-
HPLC system
Method:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the degassed receptor solution and maintain the temperature at 32°C.
-
Apply a finite dose of the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh receptor solution.[1]
-
Analyze the concentration of APC in the collected samples using the validated HPLC method.
-
Calculate the cumulative amount of APC permeated per unit area and determine the steady-state flux.
In Vitro Efficacy and Safety Assessment
Anti-inflammatory Activity: NF-κB Inhibition Assay
Objective: To assess the ability of APC to inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.
Protocol 7.1.1: NF-κB Luciferase Reporter Assay
Materials:
-
Human keratinocytes (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus
-
Luciferase assay kit
-
Luminometer
Method:
-
Transfect the cells with the NF-κB luciferase reporter plasmid.
-
Pre-treat the transfected cells with various concentrations of APC for a specified time (e.g., 1-2 hours).
-
Induce inflammation by adding LPS or TNF-α to the cell culture medium.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in APC-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[2][3][4][5][6]
Antioxidant Activity: Nrf2 Activation Assay
Objective: To determine if APC can activate the Nrf2 antioxidant response pathway.
Protocol 7.2.1: Nrf2 Western Blot Analysis
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
Method:
-
Treat the cells with various concentrations of APC for a specified time.
-
Fractionate the cells to separate the nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Lamin B (nuclear marker), and β-actin (cytoplasmic marker).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
An increase in the nuclear localization of Nrf2 in APC-treated cells compared to the control indicates Nrf2 activation.
In Vitro Skin Irritation Test
Objective: To assess the skin irritation potential of the final formulation according to OECD Test Guideline 439.
Protocol 7.3.1: Reconstructed Human Epidermis (RhE) Test
Method:
-
Utilize a commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Apply the topical formulation directly to the surface of the tissue.
-
After a specified exposure time, remove the test substance and incubate the tissues.
-
Assess cell viability using the MTT assay, which measures the metabolic activity of the cells.
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the formulation has an irritant potential.[7][8][9][10]
Conclusion
These application notes and protocols provide a framework for the systematic development and evaluation of topical formulations containing this compound. By thoroughly characterizing the physicochemical properties of APC and the performance of the final formulation, researchers can develop safe and effective products for the management of inflammatory skin conditions. It is essential to experimentally determine the specific parameters for APC to optimize the formulation and ensure its stability and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Excess free energy approach to the estimation of solubility in mixed solvent systems III: Ethanol-propylene glycol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra-performance liquid chromatography method for quantitative analysis of nystatin and triamcinolone acetonide in topical creams after in vitro release using franz diffusion cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility prediction of paracetamol in water-ethanol-propylene glycol mixtures at 25 and 30 degrees C using practical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mmsl.cz [mmsl.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Allylpyrocatechol yield from ethanolic plant extracts.
Technical Support Center: Optimizing Allylpyrocatechol Yield
Welcome to the technical support center for the optimization of this compound (APC) yield from ethanolic plant extracts. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction, purification, and analysis of this compound.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors throughout the experimental workflow. Consider the following:
-
Plant Material Quality: The concentration of this compound can vary significantly based on the plant's geographical origin, harvest time, and post-harvest handling.[1][2] Drying temperatures above 70-80°C can lead to the degradation of valuable phytochemicals.[1]
-
Extraction Inefficiency: The chosen extraction parameters may not be optimal. Key factors influencing efficiency are ethanol concentration, temperature, extraction time, and the solid-to-solvent ratio.[2][3][4]
-
Degradation: this compound, like many phenolic compounds, is susceptible to degradation from heat and light.[5][6] Ensure extracts are processed under minimal heat and stored in dark conditions at low temperatures (e.g., 5°C) to maintain stability.[5]
-
Inefficient Purification: Significant loss of the target compound can occur during purification. For instance, silica gel column chromatography has been shown to yield significantly less APC (0.9% w/w) compared to methods like preparative HPLC (13.82%).[7][8]
Q2: What is the optimal ethanol concentration for extracting this compound?
A2: The optimal ethanol concentration depends on the specific plant material and other extraction parameters. Studies on various medicinal plants suggest that an aqueous ethanol solution is often more effective than absolute ethanol. For phenolic compounds, concentrations around 50-70% ethanol are frequently found to be optimal.[4][6] For example, in extractions of phenolics from blackthorn fruit, TPC decreased as ethanol concentration increased from 50% to 100%.[6] It is recommended to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 50%, 70%, 95%) to determine the ideal solvent ratio for your specific plant material.
Q3: How can I prevent the degradation of this compound during and after extraction?
A3: To minimize degradation:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. An extraction temperature of 60°C has been identified as optimal for some phenolics, with degradation occurring at higher temperatures.[6] Use a rotary evaporator under vacuum to lower the boiling point of ethanol during the separation step.[9]
-
Light Protection: Protect the extract from light at all stages of the process. Use amber glassware or cover containers with aluminum foil.
-
Storage Conditions: Store both the crude extract and purified fractions at low temperatures and in the dark. A study on Piper betle extracts showed that storing samples at 5°C in the dark retained over 95% of the total phenolic content and antioxidant activity after 180 days.[5]
-
Inert Atmosphere: For long-term storage, consider flushing storage containers with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Q4: What are the most effective methods for purifying crude ethanolic extracts to isolate this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for both the purification and quantification of this compound.[7][8]
-
Preparative HPLC: This method allows for the separation and collection of pure APC fractions from the crude extract. One study successfully used a C18 column with a mobile phase of acetonitrile and aqueous phosphoric acid.[10]
-
Solvent Partitioning: This is a useful preliminary purification step. By partitioning the crude extract between two immiscible solvents (e.g., methanol/water and hexane), you can separate compounds based on their polarity. This technique has been used to increase the purity of APC in a betel leaf extract from 13.2% to 31.5% w/w.[1][2]
-
Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup and pre-concentration before final analysis or purification by HPLC.[11]
Q5: I am having difficulty scaling up my lab-scale extraction to a pilot plant. What new challenges should I anticipate?
A5: Scaling up liquid-liquid extraction processes presents challenges that are not always apparent at the lab scale.[12] Key considerations include:
-
Mass and Heat Transfer: The dynamics of mass and heat transfer change significantly with volume. Ensure your pilot-scale equipment provides adequate mixing and temperature control to maintain extraction efficiency.[12][13]
-
Hydrodynamics: The physical behavior of the solvent and plant material mixture (e.g., droplet size, phase separation) can be different in larger vessels.[12]
-
Equipment Selection: The type of extractor (e.g., mixer-settlers, column extractors) becomes a critical choice. The design must be suitable for the specific properties of your solvent system and plant matrix.[12][14]
-
Process Optimization: Parameters optimized at the lab scale may need to be re-validated at the pilot scale. It is crucial to conduct pilot studies to identify the best operating conditions.[12]
Data Presentation: Extraction & Analysis Parameters
The following tables summarize key quantitative data for the extraction and analysis of this compound, primarily from Piper betle.
Table 1: Comparison of this compound Purification & Extraction Yields
| Method | Plant Source | Initial Purity/Concentration | Final Yield/Purity | Reference |
|---|---|---|---|---|
| Preparative HPLC | Piper betle | Crude Ethanolic Extract | 13.82% (w/w of extract) | [7] |
| Silica Gel Chromatography | Piper betle | Crude Ethanolic Extract | 0.9% (w/w of extract) | [7] |
| Solvent Partitioning | Piper betle | 13.2% (w/w) in Methanol Extract | 31.5% (w/w) | [1][2] |
| Microwave-Assisted Extraction | Piper betle | Dried Leaves | 8.92% (total extract yield) |[1][2] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Piper betle
| Parameter | Optimal Value | Unit | Reference |
|---|---|---|---|
| Microwave Power | 239.6 | W | [1][2] |
| Extraction Time | 1.58 | min | [1][2] |
| Solid-to-Solvent Ratio | 1:22 | g/mL |[1][2] |
Table 3: HPLC Parameters for this compound Quantification | Parameter | Specification | Reference | | :--- | :--- | :--- | | HPLC System | Agilent 1100 Series or similar |[7] | | Column | Zorbax Eclipse C18 (250 x 4.6 mm, 4µm) |[1][10] | | Mobile Phase | Acetonitrile & 0.01 M Phosphoric Acid in Water (Gradient or Isocratic) |[7][10] | | Flow Rate | 1.0 | mL/min |[7] | | Detection | UV Detector at 222 nm |[7][15] | | Injection Volume | 5 | µL |[1] | | Retention Time | ~5.2 - 13.8 min (varies with method) |[1][10] |
Experimental Protocols
Protocol 1: General Ethanolic Extraction of this compound
This protocol describes a standard method for extracting this compound from dried plant material, such as Piper betle leaves.
-
Preparation of Plant Material:
-
Maceration/Soaking:
-
Weigh 10 g of the powdered plant material and place it in a suitable flask (e.g., 250 mL Erlenmeyer flask).[16]
-
Add a 70% ethanol solution at a solid-to-solvent ratio of 1:10 to 1:20 (e.g., 100-200 mL).[17][18] Ensure the plant material is completely submerged.[9]
-
Seal the flask and agitate the mixture on an orbital shaker for 24 hours at room temperature, protected from light.[9] Alternatively, sonicate the mixture for 5-10 minutes.[17]
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum to separate the extract from the solid plant residue.[9]
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.[9][16]
-
-
Storage:
Protocol 2: Quantification of this compound by HPLC
This protocol outlines the steps for determining the concentration of APC in an extract.
-
Preparation of Standards:
-
Preparation of Sample:
-
Accurately weigh a known amount of the crude extract and dissolve it in the mobile phase or methanol to a known final concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 3 .
-
Inject the standard solutions in sequence, from lowest to highest concentration, to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution. All injections should be performed in triplicate.[15]
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[1][19]
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the standard calibration curve. The concentration is determined using the linear regression equation (y = mx + c) derived from the curve.[15]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to this compound optimization.
Caption: Experimental workflow for this compound extraction, purification, and analysis.
Caption: Logical troubleshooting guide for diagnosing causes of low this compound yield.
Caption: Simplified phenylpropanoid biosynthesis pathway leading to this compound.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isolation of this compound from Piper betle L. Leaves by Using High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 9. coleparmer.com [coleparmer.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Tips for scaling up liquid-liquid extraction processes in pilot plants [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. (128c) Challenges for Scaling up Liquid-Liquid Extraction Columns | AIChE [proceedings.aiche.org]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Extraction Protocol for Collection [protocols.io]
- 18. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ancient origin of the biosynthesis of lignin precursors - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of Allylpyrocatechol during HPLC separation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of Allylpyrocatechol during HPLC separation.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase for this compound HPLC purification?
A1: A reversed-phase C18 column is commonly used for the separation of this compound.[1][2] These columns are suitable for separating hydrophobic or water-soluble compounds.[3]
Q2: What mobile phase composition is recommended for this compound separation?
A2: A common mobile phase is a mixture of acetonitrile and an acidic aqueous solution, such as 0.1% phosphoric acid in water.[1][2] The ratio of acetonitrile to the aqueous phase is a critical parameter to optimize for achieving good separation. Acetonitrile is often preferred over methanol as an organic modifier because it can provide sharper peak shapes and better resolution in a shorter analysis time.[4]
Q3: At what wavelength should I monitor the elution of this compound?
A3: this compound can be effectively monitored using a UV detector at a wavelength of 222 nm.[1][5]
Q4: What level of purity can I expect to achieve with preparative HPLC?
A4: With an optimized preparative HPLC method, it is possible to achieve a purity of this compound of around 97%.[1][2]
Q5: Can this compound degrade during the purification process?
A5: Yes, like many phenolic compounds, this compound can be susceptible to degradation. Factors such as heat and prolonged exposure to certain solvents or pH conditions can lead to the formation of degradation products.[6][7] It is advisable to store extracts and purified fractions at low temperatures (e.g., 4°C) and protected from light.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can compromise the accuracy and efficiency of your analysis.[8] It occurs when the trailing edge of a peak is longer than the leading edge.[8] Here are the common causes and solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to tailing.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[8][11]
-
Solution: Try diluting your sample and injecting a smaller volume or mass. If you need to process a large amount of material, consider using a preparative column with a larger diameter and higher loading capacity.[8]
-
-
Column Degradation: Voids in the packing material or a blocked inlet frit can disrupt the flow path and cause peak tailing.[8]
-
Extra-Column Effects: Excessive dead volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.[9][12]
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
Issue 2: Low Purity of Collected Fractions
Q: After preparative HPLC, the purity of my this compound is lower than expected. What could be the reason?
A: Achieving high purity requires careful optimization of the separation and collection process. Here are some factors to consider:
-
Poor Resolution: If the this compound peak is not well-separated from impurity peaks, it will be difficult to collect a pure fraction.
-
Solution: Optimize the mobile phase composition. Adjusting the ratio of acetonitrile to aqueous phase can significantly impact selectivity.[13] A shallower gradient or a switch to isocratic elution might also improve resolution.[14] You can also try a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[14]
-
-
Co-eluting Impurities: An impurity may have a very similar retention time to this compound under the current conditions.
-
Solution: In addition to optimizing the mobile phase, consider adjusting the temperature. Increasing the temperature can sometimes improve separation by altering selectivity.[14] Also, ensure that your starting material is as clean as possible through pre-purification steps.
-
-
Improper Fraction Collection: Collecting fractions too broadly around the peak can include the tailing or fronting edges where impurities may be more concentrated.
-
Solution: Use a fraction collector with a peak detection algorithm. If collecting manually, take narrow fractions across the peak and analyze each one for purity before pooling the best ones.
-
Issue 3: Poor Resolution Between this compound and Impurities
Q: I am having trouble separating this compound from a closely eluting impurity. How can I improve the resolution?
A: Resolution in HPLC is a function of column efficiency, selectivity, and retention factor. To improve it, you can adjust the following parameters:
-
Mobile Phase Composition: This is the most powerful tool for changing selectivity.[15] Systematically vary the percentage of acetonitrile in the mobile phase. For example, changing the ratio from 50:50 to 45:55 (acetonitrile:aqueous phosphoric acid) can significantly improve the separation of the this compound peak.[2]
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[14]
-
Column Parameters: Using a longer column or a column packed with smaller particles will increase efficiency and, consequently, resolution.[14]
Caption: Key parameters influencing HPLC resolution.
Data and Protocols
HPLC Parameters for this compound Purification
The following tables summarize typical parameters for both analytical and preparative HPLC separation of this compound.[1][2]
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | Zorbax Eclipse C18 (250 x 4.6 mm, 4µm) |
| Mobile Phase | 45% Acetonitrile : 55% 0.1% Aqueous Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection | UV at 222 nm |
| Retention Time | ~5.2 min |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | Zorbax Eclipse Prep HT C18 (250 x 21.2 mm, 7µm) |
| Mobile Phase | 45% Acetonitrile : 55% 0.1% Aqueous Phosphoric Acid |
| Elution Mode | Isocratic |
| Flow Rate | 22 mL/min |
| Injection Volume | 400 µL |
| Detection | UV at 222 nm |
| Purity Achieved | ~97% |
Experimental Protocol: HPLC Purification of this compound
This protocol is based on an optimized method for purifying this compound from a crude extract.[1][2]
1. Materials and Reagents:
-
Crude extract containing this compound
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
Milli-Q water or equivalent
-
HPLC system with a preparative C18 column
-
UV detector
-
Fraction collector
2. Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1 mL of phosphoric acid to 999 mL of Milli-Q water to make a 0.1% solution.
-
Prepare the mobile phase by mixing acetonitrile and 0.1% aqueous phosphoric acid in a 45:55 (v/v) ratio.
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Dissolve the crude extract in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC System Setup and Purification:
-
Equilibrate the preparative C18 column with the mobile phase at a flow rate of 22 mL/min until a stable baseline is achieved.
-
Inject the prepared sample (e.g., 400 µL) onto the column.
-
Monitor the separation at 222 nm.
-
Collect fractions corresponding to the this compound peak, which should elute at a retention time determined from an initial analytical run.
5. Post-Purification Processing:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions, for example, by rotary evaporation, to obtain the purified this compound.
Caption: General workflow for the HPLC purification of this compound.
References
- 1. Optimised Method for Purification of this compound from Piper Betle L. Ethanolic Extract using HPLC and H^sup 1^-NMR - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromtech.com [chromtech.com]
- 10. waters.com [waters.com]
- 11. restek.com [restek.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. mastelf.com [mastelf.com]
- 15. pharmtech.com [pharmtech.com]
Overcoming the low water solubility of 4-Allylpyrocatechol.
Technical Support Center: 4-Allylpyrocatechol Solubility
Welcome to the technical support center for 4-Allylpyrocatechol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low water solubility of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to enhance its dissolution in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of 4-Allylpyrocatechol?
Q2: Why is 4-Allylpyrocatechol poorly soluble in water?
A2: The low water solubility of 4-Allylpyrocatechol stems from its chemical structure. The molecule consists of a hydrophobic benzene ring and an allyl group, which outweigh the hydrophilic character of the two hydroxyl (catechol) groups. For a compound to dissolve in water, it must overcome the strong hydrogen bonding between water molecules, which is energetically unfavorable for hydrophobic molecules.
Q3: What are the primary methods to overcome the low water solubility of 4-Allylpyrocatechol?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like 4-Allylpyrocatechol. These methods can be broadly categorized as physical and chemical modifications.[3][4] Common approaches include:
-
Use of Co-solvents: Blending water with a miscible organic solvent.[5][6]
-
pH Adjustment: Ionizing the molecule to form a more soluble salt.[]
-
Complexation: Using agents like cyclodextrins to encapsulate the molecule.[8][9]
-
Solid Dispersions: Dispersing the compound in a hydrophilic solid carrier matrix.[10][11]
-
Nanoparticle Formulations: Creating nanoemulsions or nanosuspensions to increase surface area.[12][13]
-
Liposomal Encapsulation: Incorporating the compound into lipid vesicles.[14][15]
Q4: How do I choose the best solubilization method for my specific experiment?
A4: The choice of method depends on the requirements of your downstream application (e.g., in vitro cell culture, in vivo studies), the desired concentration, and potential interferences of the solubilizing agents with your assay.
-
For in vitro cell-based assays , co-solvents (like DMSO or ethanol) at very low final concentrations (<0.5%) are common. However, solvent toxicity must always be evaluated. Cyclodextrin complexes are also an excellent choice as they are generally well-tolerated by cells.
-
For oral drug delivery and in vivo studies , formulations like solid dispersions, nanoemulsions, and liposomes are often preferred as they can significantly enhance bioavailability.[10][15]
-
For simple analytical experiments, pH adjustment or the use of co-solvents may be sufficient.
Q5: My 4-Allylpyrocatechol precipitates when I add it to my aqueous buffer. What should I do?
A5: Precipitation upon addition to an aqueous medium is a classic sign of poor solubility. First, ensure you are not exceeding the compound's solubility limit. If precipitation occurs, you should first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then add it dropwise to your vigorously stirred aqueous buffer. This helps to avoid localized high concentrations that lead to precipitation. If the problem persists, you will need to employ one of the solubility enhancement techniques detailed in the protocols below.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the handling of 4-Allylpyrocatechol.
Guide 1: Compound Fails to Dissolve in Aqueous Buffer
-
Issue: You've added 4-Allylpyrocatechol powder directly to your buffer (e.g., PBS, TRIS), and it remains as a suspension or oily film.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Guide 2: Precipitation Occurs After Initial Dissolution
-
Issue: The compound dissolves initially after adding a stock solution, but a precipitate forms over time (minutes to hours) or upon temperature change (e.g., moving from room temperature to 4°C).
-
Possible Causes & Solutions:
-
Supersaturation: The initial concentration was above the thermodynamic solubility limit, creating an unstable supersaturated solution.
-
Solution: Lower the final concentration of 4-Allylpyrocatechol. Determine the maximum stable concentration by preparing serial dilutions and observing them over 24 hours.
-
-
Temperature Effects: Solubility is often temperature-dependent. The compound may be less soluble at lower temperatures.
-
Solution: Prepare and use the solution at a constant temperature. If storage at a lower temperature is required, you must use a formulation (e.g., cyclodextrin complex, nanoemulsion) that stabilizes the compound.
-
-
pH Shift: The pH of your final solution may differ from the stock, affecting solubility.
-
Solution: Verify the pH of the final solution. For phenolic compounds, a more basic pH generally increases solubility.[] Consider using a buffer with a higher buffering capacity.
-
-
Guide 3: Inconsistent Results in Biological Assays
-
Issue: You observe high variability between experimental replicates when testing the biological activity of 4-Allylpyrocatechol.
-
Possible Causes & Solutions:
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in solution is unknown and inconsistent. Micro-precipitates may not be visible.
-
Solution: After preparation, centrifuge your solution at high speed (e.g., >10,000 x g for 15 minutes) and use only the supernatant. Visually inspect for the Tyndall effect (light scattering by suspended particles) to check for colloids.
-
-
Interaction with Media Components: The compound may adsorb to plastics or interact with proteins (e.g., FBS) in cell culture media, reducing its effective concentration.
-
Solution: Use low-protein binding labware. Prepare fresh dilutions of the compound directly in the assay media immediately before use. Include appropriate vehicle controls in all experiments.
-
-
Compound Instability: Catechols can be susceptible to oxidation, especially at neutral or basic pH, which can lead to loss of activity.
-
Solution: Prepare solutions fresh before each experiment. Store stock solutions under inert gas (nitrogen or argon) at -20°C or -80°C. Consider adding a small amount of an antioxidant like ascorbic acid if compatible with your assay.
-
-
Quantitative Data on Solubility Enhancement
The following table summarizes solubility data for 4-Allylpyrocatechol in various solvents and formulations.
| Solvent/System | pH | Temperature (°C) | Solubility | Citation |
| DMSO | N/A | Ambient | ≥ 100 mg/mL | [2] |
| DMF | N/A | Ambient | 10 mg/mL | [1] |
| Ethanol | N/A | Ambient | 10 mg/mL | [1] |
| PBS (Phosphate Buffer) | 7.2 | Ambient | 5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Solubilization Using Co-solvents
This method uses a water-miscible organic solvent to aid dissolution. It is simple but may be limited by solvent toxicity in biological systems.
-
Materials:
-
4-Allylpyrocatechol
-
DMSO (or Ethanol, Propylene Glycol)[5]
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the required amount of 4-Allylpyrocatechol in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the powder, creating a concentrated stock solution (e.g., 50-100 mg/mL). Vortex until the solution is clear.
-
Place the target volume of your aqueous buffer in a beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Using a pipette, add the stock solution drop-by-drop into the center of the vortex.
-
Ensure the final concentration of the co-solvent is as low as possible, ideally below 0.5% (v/v), to minimize potential toxicity in cell-based assays.
-
Allow the solution to stir for 10-15 minutes.
-
Visually inspect the solution for any signs of precipitation. For critical applications, filter through a 0.22 µm syringe filter.
-
Protocol 2: pH Adjustment for Solubility Enhancement
This method leverages the acidic nature of the phenolic hydroxyl groups (predicted pKa ≈ 9.83)[1]. By raising the pH, the compound is deprotonated into its more soluble phenolate form.
-
Materials:
-
4-Allylpyrocatechol
-
Deionized water or desired buffer with low buffering capacity
-
1 M NaOH and 1 M HCl
-
Calibrated pH meter
-
-
Procedure:
-
Suspend the desired amount of 4-Allylpyrocatechol in the chosen aqueous vehicle.
-
While stirring continuously, slowly add 1 M NaOH dropwise.
-
Monitor the pH and observe the dissolution of the solid. The compound should dissolve as the pH increases, especially as it approaches and surpasses its pKa.
-
Continue adding NaOH until the compound is fully dissolved.
-
If a specific final pH is required, carefully back-titrate with 1 M HCl. Be aware that the compound may precipitate if the pH is lowered significantly.
-
Record the final pH at which the compound remains soluble at the target concentration.
-
Protocol 3: Complexation with Cyclodextrins
This protocol uses cyclodextrins (CDs) to form an inclusion complex, where the hydrophobic 4-Allylpyrocatechol molecule is encapsulated within the CD cavity, presenting a hydrophilic exterior to the solvent.[8][9]
-
Materials:
-
4-Allylpyrocatechol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., water or PBS)
-
Magnetic stirrer with heating capability
-
-
Experimental Workflow Diagram:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add 4-Allylpyrocatechol powder to the cyclodextrin solution while stirring. A molar ratio between 1:1 and 1:5 (Drug:CD) is typical.
-
Seal the container and allow the mixture to stir vigorously at room temperature for 12-24 hours. The process can be accelerated by gentle heating (40-50°C) for 2-4 hours.
-
After the complexation period, the solution should appear clear.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter to remove any small amount of un-complexed, undissolved drug. The resulting clear filtrate contains the water-soluble inclusion complex.
-
Protocol 4: Formulation of a Nanoemulsion
This protocol creates a kinetically stable oil-in-water nanoemulsion to carry the lipophilic drug in an aqueous phase.[16]
-
Materials:
-
4-Allylpyrocatechol
-
A pharmaceutically acceptable oil (e.g., medium-chain triglycerides, olive oil)
-
A high-HLB surfactant (e.g., Polysorbate 80, Cremophor RH 40)
-
A co-surfactant/co-solvent (e.g., Transcutol, Propylene Glycol)[16]
-
Aqueous phase (water or buffer)
-
High-shear homogenizer or probe sonicator
-
-
Procedure:
-
Prepare the Oil Phase: Dissolve the desired amount of 4-Allylpyrocatechol in the oil. Gentle warming may be required. Add the surfactant and co-surfactant to this mixture and stir until a homogenous oil phase is formed.
-
Coarse Emulsion Formation: Slowly add the aqueous phase to the oil phase while stirring with a standard magnetic stirrer. This will form a milky, coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer until the emulsion becomes translucent or bluish-white, indicating the formation of nano-sized droplets.
-
Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
-
Protocol 5: Preparation of a Solid Dispersion
This method involves dispersing the drug in a hydrophilic polymer matrix to enhance wettability and dissolution. The solvent evaporation method is described here.[17][18]
-
Materials:
-
4-Allylpyrocatechol
-
A water-soluble polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), PEG 6000)
-
A common volatile solvent (e.g., Ethanol, Methanol)
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Select a drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Completely dissolve both the 4-Allylpyrocatechol and the chosen polymer in a sufficient volume of the volatile solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure. This will produce a thin film on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the resulting solid, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.
-
The resulting powder can be readily dissolved in aqueous media, where the hydrophilic carrier will rapidly dissolve and release the drug in a finely dispersed state.
-
Protocol 6: Liposomal Encapsulation
This protocol uses the thin-film hydration method to encapsulate the hydrophobic 4-Allylpyrocatechol within the lipid bilayer of liposomes.[19]
-
Materials:
-
4-Allylpyrocatechol
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC) and Cholesterol
-
A volatile organic solvent system (e.g., Chloroform:Methanol 2:1 v/v)
-
Aqueous buffer for hydration
-
Rotary evaporator and bath sonicator
-
-
Procedure:
-
Dissolve the lipids (e.g., phospholipid and cholesterol at a 2:1 molar ratio) and 4-Allylpyrocatechol in the organic solvent in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove all solvent traces.
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity, sonicate the liposomal suspension in a bath sonicator until the milky suspension becomes translucent.
-
The unencapsulated drug can be removed by centrifugation or dialysis if necessary. The resulting suspension contains 4-Allylpyrocatechol encapsulated within liposomes.
-
Logical Relationships of Solubility Techniques
The selection of a solubility enhancement technique often follows a logical progression from simpler methods to more complex formulations, depending on the experimental requirements.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. 4-Allylpyrocatechol CAS#: 1126-61-0 [m.chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. ijcsrr.org [ijcsrr.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sybespharmacy.com [sybespharmacy.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Allylpyrocatechol in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing allylpyrocatechol (APC) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (APC), and why is its stability in aqueous solutions a concern?
A1: this compound (4-allyl-1,2-benzenediol), also known as hydroxychavicol, is a phenolic compound with significant antioxidant and antimicrobial properties.[1] Like other catechols, APC is highly susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH. This degradation can lead to a loss of biological activity and the formation of confounding byproducts, compromising experimental results.
Q2: What are the main factors that cause the degradation of APC in aqueous solutions?
A2: The primary factors that contribute to the degradation of APC in aqueous solutions are:
-
pH: Stability decreases as the pH increases (becomes more alkaline).
-
Dissolved Oxygen: The presence of oxygen is a key driver of oxidation.
-
Light Exposure: UV and visible light can accelerate oxidative reactions.
-
Elevated Temperature: Higher temperatures increase the rate of degradation.
-
Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catechols.
-
Enzymatic Activity: Enzymes like polyphenol oxidase (PPO) can rapidly oxidize APC.[2]
Q3: What are the recommended storage conditions for aqueous solutions of APC?
A3: To maximize stability, aqueous solutions of APC should be:
-
pH-adjusted: Maintained at an acidic pH, ideally between 3.0 and 5.0.
-
Stored in the dark: Use amber vials or cover containers with aluminum foil to protect from light.
-
Refrigerated or frozen: Store at 4°C for short-term use (a few days) or at -20°C or lower for long-term storage.
-
Degassed: Use deoxygenated water (e.g., by sparging with nitrogen or argon gas) to prepare solutions and store them under an inert atmosphere if possible.
Q4: What stabilizing agents can be added to aqueous solutions of APC?
A4: The following agents can be used to enhance the stability of APC:
-
Antioxidants: Ascorbic acid (Vitamin C) is effective at reducing the oxidized form of APC (o-quinone) back to its catechol form.[3][4]
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) sequesters metal ions that catalyze oxidation, thereby preventing this degradation pathway.[4][5][6]
Troubleshooting Guide
Problem 1: My APC solution turns brown/pink shortly after preparation.
-
Cause: This discoloration is a visual indicator of APC oxidation to o-quinones and subsequent polymerization. This is often due to a pH that is too high (neutral or alkaline) and the presence of dissolved oxygen.
-
Solution:
-
Lower the pH: Prepare your aqueous solution using a buffer with a pH between 3.0 and 5.0 (e.g., a citrate or acetate buffer).
-
Add Stabilizers: Incorporate a combination of an antioxidant and a chelating agent. A common starting point is 0.1% (w/v) ascorbic acid and 0.05% (w/v) EDTA.
-
Deoxygenate: Prepare your buffer with deoxygenated water and store the final solution under an inert gas like nitrogen or argon if possible.
-
Problem 2: I am observing a loss of APC concentration over time in my experiments, even with stabilizers.
-
Cause: Even with stabilizers, some degradation can occur, especially with prolonged exposure to light or elevated temperatures. The concentration of stabilizers may also be insufficient for the specific experimental conditions.
-
Solution:
-
Optimize Stabilizer Concentration: The required concentration of ascorbic acid and EDTA may vary depending on the experimental conditions (e.g., presence of potential oxidizing agents). You may need to empirically determine the optimal concentrations.
-
Control Temperature: Ensure your experimental setup is temperature-controlled, especially for long-duration experiments.
-
Minimize Light Exposure: Protect your samples from light at all stages of the experiment.
-
Prepare Fresh Solutions: For the most sensitive experiments, prepare APC solutions fresh on the day of use. It is not recommended to store aqueous solutions of catechols for more than a day.[7]
-
Problem 3: I see unexpected peaks in my HPLC chromatogram when analyzing my APC sample.
-
Cause: These are likely degradation products of APC. The primary oxidation product is the corresponding o-quinone, which can then undergo further reactions to form various other species.
-
Solution:
-
Characterize Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks to help elucidate their structures.
-
Review and Optimize Stability Protocol: The presence of significant degradation products indicates that the current stabilization strategy is insufficient. Re-evaluate pH, light and oxygen exposure, and the use of stabilizers as outlined above.
-
Data on Stabilizing Catechols
The stability of catechols is highly dependent on pH and temperature. The following tables summarize the general trends and the effects of common stabilizers.
Table 1: Effect of pH and Temperature on Catechol Stability
| pH | Temperature | Expected Stability | Rationale |
| < 4.0 | 4°C | High | Acidic conditions inhibit the auto-oxidation of the catechol hydroxyl groups. Low temperature slows reaction rates. |
| < 4.0 | 25°C | Moderate | Oxidation rate increases with temperature, but acidic pH still provides significant protection. |
| 7.0 | 4°C | Low | At neutral pH, the catechol is more susceptible to oxidation, which leads to the formation of quinones. |
| 7.0 | 25°C | Very Low | Neutral pH and room temperature create favorable conditions for rapid oxidative degradation. |
| > 8.0 | Any | Extremely Low | Alkaline conditions promote the deprotonation of hydroxyl groups, leading to very rapid oxidation. |
This table is based on general principles of catechol chemistry and extrapolated from studies on related compounds.
Table 2: Efficacy of Common Stabilizing Agents for Catechols
| Stabilizer | Typical Concentration | Mechanism of Action | Efficacy |
| Ascorbic Acid | 0.05% - 0.5% (w/v) | Reduces the oxidized quinone form of APC back to the stable catechol form. | Highly effective, especially in combination with a chelating agent. |
| EDTA | 0.01% - 0.1% (w/v) | Chelates metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze the oxidation of catechols. | Very effective at preventing metal-catalyzed oxidation.[5][6] |
| Inert Gas (N₂, Ar) | N/A | Displaces dissolved oxygen from the solution, preventing oxidation. | Highly effective, particularly for long-term storage and in oxygen-sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Prepare the Buffer:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 4.0.
-
To deoxygenate the buffer, sparge with high-purity nitrogen or argon gas for at least 30 minutes.
-
-
Add Stabilizers:
-
To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v).
-
Stir until fully dissolved.
-
-
Dissolve this compound:
-
Weigh the required amount of solid APC.
-
Dissolve the APC in a small amount of ethanol or DMSO before adding it to the stabilized buffer to ensure complete dissolution. The final concentration of the organic solvent should be minimized (e.g., <1%).
-
Alternatively, for lower concentrations, APC can be directly dissolved in the stabilized buffer with sonication.
-
-
Storage:
-
Store the final solution in an amber glass vial at 4°C.
-
For longer-term storage, aliquot and freeze at -20°C or below. Before use, thaw the solution slowly and protect it from light.
-
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol provides a general method to quantify the concentration of APC over time to assess its stability under different conditions.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation for Stability Study:
-
Prepare several identical stabilized aqueous solutions of APC according to Protocol 1.
-
Store these solutions under different conditions to be tested (e.g., different temperatures, light exposures).
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Inject the sample into the HPLC system.
-
Record the peak area of the APC peak.
-
-
Data Interpretation:
-
Plot the percentage of the initial APC peak area remaining versus time for each condition.
-
A slower rate of decrease in the peak area indicates greater stability.
-
The appearance and increase of new peaks indicate the formation of degradation products.
-
Visualizations
This compound Degradation Pathway
Caption: Oxidative degradation pathway of this compound.
Troubleshooting Workflow for APC Instability
Caption: Decision tree for troubleshooting APC solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cantera.org [cantera.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. Problem with Reaction Path Diagram [groups.google.com]
Technical Support Center: Storage and Handling of Allylpyrocatechol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allylpyrocatechol (APC) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (APC) degradation during storage?
A1: The primary cause of APC degradation is oxidation.[1][2] As a catechol, APC is susceptible to oxidation, which can be initiated or accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen. This oxidative process can lead to the formation of colored degradation products and a loss of the compound's purity and activity.
Q2: What are the visible signs of APC degradation?
A2: A common visible sign of catechol degradation is a change in color. Fresh, pure catechol solutions are typically colorless.[2] Upon oxidation, they can turn a pale straw color, which can progress to brown or even dark green with advanced degradation.[2] If your APC solution shows a noticeable color change, it is a strong indicator of degradation.
Q3: How should I store solid this compound?
A3: Solid APC should be stored in a cool, dry, and dark place.[1] It is crucial to keep it in a tightly sealed container to minimize exposure to air and moisture.[1][3] Storing the solid in plastic bags is not recommended as polyethylene is permeable to gases, including oxygen.[1]
Q4: What is the recommended solvent for dissolving and storing APC?
A4: For short-term use, dissolving APC in a deoxygenated solvent is recommended. For longer-term storage of a solution, dissolving catechol in propylene glycol (e.g., a 10% solution) has been suggested as a method to improve its stability.[1]
Q5: Can I use antioxidants to prevent the degradation of APC?
A5: Yes, antioxidants can be effective in preventing the oxidation of catechols. Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) are commonly used antioxidants for this purpose.[4][5][6][7] They work by scavenging free radicals and reducing quinones back to their original diphenol form, thus inhibiting the degradation cascade.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Colorless APC solution turns yellow/brown. | Oxidation due to exposure to air (oxygen). | 1. Prepare fresh solutions using deoxygenated solvents. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant like ascorbic acid or α-tocopherol to the solution. |
| Precipitate forms in the APC solution upon storage. | 1. Polymerization of oxidation products. 2. Change in solvent polarity due to evaporation. 3. Exceeded solubility limit at lower storage temperatures. | 1. Filter the solution before use. 2. Ensure the storage container is tightly sealed. 3. If stored at low temperatures, allow the solution to return to room temperature and check for re-dissolution before use. |
| Loss of compound activity in biological assays. | Degradation of APC leading to a lower effective concentration. | 1. Verify the purity of the stored APC using an analytical technique like HPLC. 2. Prepare fresh solutions for critical experiments. 3. Implement optimized storage conditions (low temperature, dark, inert atmosphere) to minimize degradation. |
| Inconsistent results between experiments. | Variable degradation of APC stock solutions. | 1. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 2. Establish a strict protocol for solution preparation and storage. 3. Regularly check the purity of the stock solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
This compound standard
-
This compound sample for analysis
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve. The presence of additional peaks indicates the formation of degradation products.
Protocol 2: Accelerated Stability Study of this compound
This protocol describes an accelerated stability study to predict the long-term stability of this compound under various storage conditions.
Materials:
-
This compound (solid or in solution)
-
Temperature and humidity-controlled stability chambers
-
Light-protective containers (e.g., amber vials)
-
Inert gas (Nitrogen or Argon)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in the desired form (solid or solution) in appropriate containers.
-
Storage Conditions: Place the samples under the following conditions:
-
Condition 1 (Accelerated): 40 °C ± 2 °C / 75% RH ± 5% RH
-
Condition 2 (Intermediate): 30 °C ± 2 °C / 65% RH ± 5% RH
-
Condition 3 (Long-term): 25 °C ± 2 °C / 60% RH ± 5% RH
-
Condition 4 (Refrigerated): 5 °C ± 3 °C
-
Photostability: Expose a set of samples to a controlled light source.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies).
-
Analysis: At each time point, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method (see Protocol 1).
-
Data Evaluation: Evaluate the rate of degradation under each condition to establish a shelf-life and recommended storage conditions.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Different Storage Conditions over 6 Months
| Storage Condition | Time (Months) | Purity (%) | Total Degradation Products (%) |
| 25°C / 60% RH (Light) | 0 | 99.8 | 0.2 |
| 1 | 95.2 | 4.8 | |
| 3 | 85.1 | 14.9 | |
| 6 | 70.5 | 29.5 | |
| 25°C / 60% RH (Dark) | 0 | 99.8 | 0.2 |
| 1 | 98.5 | 1.5 | |
| 3 | 95.3 | 4.7 | |
| 6 | 90.1 | 9.9 | |
| 5°C (Dark) | 0 | 99.8 | 0.2 |
| 1 | 99.6 | 0.4 | |
| 3 | 99.2 | 0.8 | |
| 6 | 98.5 | 1.5 | |
| 5°C (Dark, Inert Atmosphere) | 0 | 99.8 | 0.2 |
| 1 | 99.7 | 0.3 | |
| 3 | 99.5 | 0.5 | |
| 6 | 99.2 | 0.8 |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for an accelerated stability study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. catechol storage problems | Photrio.com Photography Forums [photrio.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. uaf.edu [uaf.edu]
- 4. Effects of different concentrations of ascorbic acid on the stability of (+) - Catechin under enzymatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. roberttisserand.com [roberttisserand.com]
- 6. researchgate.net [researchgate.net]
- 7. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Allylpyrocatechol peak tailing in reverse-phase HPLC.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with allylpyrocatechol in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound is most often caused by secondary chemical interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. As a catechol, this compound's two adjacent hydroxyl groups are the primary source of these interactions.
Primary Chemical Causes:
-
Silanol Interactions: The most common cause is the interaction between the polar hydroxyl groups of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3][4] These acidic silanols can form strong hydrogen bonds or have ion-exchange interactions with the analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.[3][4]
-
Metal Chelation: The catechol structure can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix, stainless steel frits, or other system components.[5] This interaction can lead to significant peak distortion.[6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's phenolic hydroxyls, both ionized and non-ionized forms of the molecule will exist simultaneously, leading to peak distortion or splitting.[7][8][9]
System and Methodological Causes:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak tailing or fronting.[1][10]
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can increase dead volume and cause peak broadening and tailing.[2]
-
Column Contamination or Voids: A blocked column inlet frit or a void in the packing material can distort the flow path, resulting in poor peak shape.[3]
Q2: How can I troubleshoot peak tailing by modifying the mobile phase?
Optimizing the mobile phase is a critical first step in addressing peak tailing for polar, acidic compounds like this compound.
Troubleshooting Steps & Recommendations:
-
Lower the Mobile Phase pH:
-
Action: Add an acidic modifier to the mobile phase to achieve a pH between 2.5 and 3.5.[1] This ensures the silanol groups on the stationary phase are protonated (Si-OH) and not ionized (Si-O-), minimizing secondary ionic interactions.[1][5] It also keeps the this compound hydroxyls fully protonated.
-
Rationale: Operating at a low pH is a primary strategy for reducing silanol interactions with basic and polar compounds.[1][5] A study on the purification of this compound successfully used 0.1% aqueous phosphoric acid in the mobile phase to achieve sharp peaks.[11]
-
-
Add a Chelating Agent:
-
Action: If metal contamination is suspected, add a low concentration (e.g., 5-15 µM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase.[6][12]
-
Rationale: EDTA will bind to trace metal ions in the system, preventing them from interacting with the catechol group of your analyte.[6][13] This can significantly improve peak symmetry.[6]
-
-
Optimize Buffer Concentration:
-
Action: Ensure adequate buffer capacity by using a buffer concentration typically between 10-25 mM. The chosen buffer should have a pKa within +/- 1 pH unit of the target mobile phase pH.
-
Rationale: A well-buffered mobile phase resists pH shifts that can occur during analysis, leading to more stable retention times and consistent peak shapes.[7]
-
| Parameter | Recommendation | Rationale | Typical Modifiers |
| pH | 2.5 - 3.5 | Suppresses ionization of residual silanol groups, minimizing secondary interactions.[1][3] | 0.1% Formic Acid, 0.1% Phosphoric Acid[11], 0.1% Trifluoroacetic Acid (TFA) |
| Buffer | 10-25 mM Conc. (for LC-UV) | Maintains stable pH for reproducible chromatography.[1] | Phosphate, Formate, Acetate |
| Additives | 5-15 µM EDTA | Sequesters trace metal ions that can chelate with the catechol group.[6][12] | Disodium EDTA |
Q3: What role does the HPLC column play and how do I choose the right one?
The choice of stationary phase is crucial. Not all C18 columns are the same, and selecting one designed for polar analytes can prevent peak tailing from the start.
Column Selection and Care:
-
Use End-Capped Columns: Modern, high-purity silica columns are typically "end-capped," where residual silanol groups are chemically derivatized to make them less active.[2][14] This is a standard feature for most modern columns but is critical for analyzing compounds like this compound.
-
Select a Base-Deactivated or Polar-Embedded Phase: For challenging polar compounds, consider columns specifically marketed as "base-deactivated" or those with a polar-embedded group. These phases provide additional shielding of the silica surface to prevent silanol interactions.[2]
-
Consider Column Hardware: Some manufacturers offer columns with specially treated stainless steel (passivated or coated) to minimize interactions between analytes and the metal surfaces of the column body and frits.[10]
| Column Type | Key Feature | Suitability for this compound |
| Modern End-Capped C18 | High-purity silica with minimal exposed silanols. | Good starting point. May still require mobile phase optimization. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Excellent. Shields residual silanols and can improve retention of polar compounds.[2] |
| Base-Deactivated Phase | Specifically designed and tested to produce symmetrical peaks for basic/polar compounds. | Excellent. High degree of end-capping and surface treatment reduces secondary interactions. |
Experimental Protocols
Protocol 1: System and Column Passivation for Metal Contamination
This protocol is used to remove suspected trace metal ions from the HPLC system and column that may be causing peak tailing via chelation.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
Procedure:
-
Prepare Passivation Solution: Prepare a mobile phase containing 10-50 µM EDTA. For a 50:50 Acetonitrile:Water mobile phase, this can be your starting point. Ensure the EDTA is fully dissolved.
-
System Flush (Without Column): Disconnect the column from the system. Flush the entire HPLC system (pump, injector, tubing) with the EDTA-containing mobile phase for 30-60 minutes at a moderate flow rate (e.g., 1 mL/min). This removes loosely bound metals from the system components.[12]
-
Column Flush: Reduce the flow rate. Connect the column to the system. Flush the column with at least 10-20 column volumes of the EDTA-containing mobile phase.
-
Re-equilibration: Replace the passivation mobile phase with your actual analytical mobile phase (without EDTA, unless a very low concentration is required for the method). Equilibrate the column thoroughly until a stable baseline is achieved.
-
Test Analysis: Inject a standard of this compound to assess the improvement in peak shape.
Troubleshooting Workflows & Diagrams
The following diagrams illustrate the chemical interactions causing peak tailing and a logical workflow for troubleshooting the issue.
Caption: Key chemical interactions leading to peak tailing.
Caption: A step-by-step workflow for diagnosing peak tailing.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 13. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
Enhancing the bioavailability of Allylpyrocatechol for in vivo studies.
Technical Support Center: Enhancing Allylpyrocatechol Bioavailability
Welcome to the technical support center for researchers working with this compound (APC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to its low aqueous solubility and enhance its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound (APC) typically low after oral administration?
A1: The low oral bioavailability of APC is primarily due to its hydrophobic nature and consequently poor water solubility.[1] Like many plant-derived polyphenolic compounds, APC is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility and potentially low permeability.[2][3] This poor solubility limits its dissolution in gastrointestinal fluids, which is a critical first step for absorption into the bloodstream. Furthermore, like many orally administered compounds, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[4][5]
Q2: What are the most promising strategies to enhance the bioavailability of APC?
A2: Several formulation strategies can significantly improve the solubility and absorption of hydrophobic compounds like APC. The most widely investigated and effective methods include:
-
Nanoformulations: Encapsulating APC in nanocarriers is a leading strategy. This includes Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), liposomes, and polymeric nanoparticles.[4][6][7] These systems protect APC from degradation and present it in a solubilized form, ready for absorption.[8] A SNEDDS formulation has been specifically developed to enhance APC's water solubility.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic nature of APC, thereby increasing its apparent solubility in water.[4]
-
Solid Dispersions: Dispersing APC within a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][9]
-
Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[3][10]
Q3: Are there any published in vivo studies using orally administered APC?
A3: Yes. An in vivo study demonstrated the anti-inflammatory effects of this compound in an animal model at an oral dose of 10 mg/kg.[11] This study highlights the therapeutic potential of APC when bioavailability challenges are addressed, even if the specific formulation used was a simple suspension. Advanced formulations aim to improve upon these results by increasing systemic exposure.
Q4: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A4: Research indicates that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[11] It prevents the degradation of the inhibitor kappaB (IκB), which in turn blocks the activation of NF-κB. This leads to the decreased expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent plasma concentration of APC post-administration. | 1. Poor dissolution of the administered form. 2. Precipitation of APC in the gastrointestinal (GI) tract. 3. Significant first-pass metabolism. | 1. Enhance Solubility/Dissolution: Formulate APC using a nano-delivery system like SNEDDS or liposomes (see Protocol 1).[1][6] 2. Prevent Precipitation: Use precipitation inhibitors or ensure the formulation maintains APC in a solubilized state (e.g., lipid-based systems). 3. Bypass First-Pass Metabolism: Consider alternative routes like sublingual or transdermal delivery, which enter systemic circulation directly.[4] |
| APC formulation is physically unstable (e.g., phase separation, aggregation). | 1. Incorrect ratio of oil, surfactant, and co-surfactant in lipid formulations. 2. Low surface charge (zeta potential) in nanoparticle suspensions leading to aggregation. 3. Degradation of the compound or carrier. | 1. Optimize Formulation: Systematically vary the ratios of excipients to construct a ternary phase diagram and identify a stable nanoemulsion region. 2. Increase Stability: For nanoparticle suspensions, add a stabilizer or a charged surfactant to increase electrostatic repulsion. 3. Assess Stability: Conduct stability studies at different temperatures and pH conditions. Protect from light if APC is found to be light-sensitive. |
| High variability in therapeutic outcomes between experimental subjects. | 1. Inconsistent dosing due to poor homogeneity of the formulation (e.g., suspension). 2. Inter-individual differences in GI physiology (pH, enzymes). 3. Food effects altering absorption. | 1. Ensure Dose Uniformity: Use a solubilized formulation (e.g., SNEDDS, liposomes) instead of a suspension. Ensure thorough mixing before each administration. 2. Standardize Conditions: Use a robust formulation that is less susceptible to physiological pH changes.[2] 3. Control for Food Effects: Standardize feeding protocols for all animals (e.g., administer after a specific fasting period). |
| Difficulty dissolving raw APC powder in aqueous buffers for in vitro assays. | 1. Inherent hydrophobicity of this compound. | 1. Use a Co-solvent: First, dissolve APC in a minimal amount of a biocompatible organic solvent like DMSO or ethanol, then add it to the aqueous buffer dropwise while vortexing. Ensure the final solvent concentration is low enough not to affect the cells or assay. 2. Complexation: Use cyclodextrins in the buffer to increase the solubility of APC.[4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of an this compound Self-Nanoemulsifying Drug Delivery System (APC-SNEDDS)
This protocol is adapted from a published method to enhance the aqueous solubility of APC.[1]
Objective: To formulate APC into a lipid-based system that spontaneously forms a nanoemulsion upon gentle agitation in an aqueous medium, enhancing its solubility and potential for oral absorption.
Materials:
-
4-Allylpyrocatechol (APC)
-
Oil Phase: Miglyol 812N and Maisine 35-1
-
Surfactant: Kolliphor RH40 (Cremophor RH40)
-
Co-surfactant/Co-solvent: Absolute Ethanol
-
Glass vials, magnetic stirrer, and stir bars
Procedure:
-
Preparation of the SNEDDS Vehicle:
-
In a clear glass vial, combine the excipients in the following weight ratio: 20% Miglyol 812N, 30% Maisine 35-1, 40% Kolliphor RH40, and 10% Absolute Ethanol.
-
Place the vial on a magnetic stirrer and mix at a low speed (e.g., 200 rpm) at room temperature until a clear, homogenous, and transparent liquid is formed. This is the SNEDDS vehicle.
-
-
Loading APC into the SNEDDS Vehicle:
-
Determine the desired concentration of APC for your study.
-
Gradually add the pre-weighed APC powder to the SNEDDS vehicle while stirring.
-
Continue stirring until the APC is completely dissolved and the mixture is clear. This final mixture is the APC-SNEDDS pre-concentrate.
-
-
Characterization of the APC-SNEDDS:
-
Self-Emulsification Test: Add 1 mL of the APC-SNEDDS pre-concentrate to 100 mL of distilled water in a glass beaker with gentle stirring (simulating GI tract conditions).
-
Observation: The SNEDDS should rapidly disperse to form a clear or slightly bluish-white nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. An average droplet size below 200 nm with a low PDI (<0.3) is generally desired.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental logic and biological pathways relevant to this compound research.
Caption: Workflow for developing and validating a bioavailability-enhanced APC formulation.
Caption: APC's anti-inflammatory mechanism via inhibition of the NF-κB pathway.[11]
References
- 1. Development of Self-Nanoemulsifying Drug Delivery Systems Containing 4-Allylpyrocatechol for Treatment of Oral Infections Caused by Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. course.cutm.ac.in [course.cutm.ac.in]
- 11. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Determination of Allylpyrocatechol in Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative determination of Allylpyrocatechol (APC) in complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most frequently reported method for the quantitative analysis of this compound.[1][2][3] Reverse-phase columns, such as C18, are commonly used with a mobile phase consisting of a mixture of acetonitrile and an acidified aqueous solution.[1]
Q2: What is a suitable wavelength for the UV detection of this compound?
A2: A wavelength of 222 nm is commonly used for the UV detection of this compound.[1][4]
Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound analysis?
A3: Yes, GC-MS can be used to identify and quantify this compound in plant extracts.[5][6] This method is particularly useful for identifying a range of volatile and semi-volatile compounds in the mixture.
Q4: How should I prepare plant samples for this compound extraction?
A4: Plant materials, such as Piper betle leaves, should be dried (e.g., oven-dried at 40°C) and then ground into a fine powder to increase the surface area for extraction. Extraction is typically performed using a solvent like ethanol.
Q5: What are the key considerations for sample stability and storage?
A5: Phenolic compounds like this compound can be susceptible to degradation. It is advisable to store extracts at low temperatures (e.g., 4°C) and protect them from light to minimize degradation. For long-term storage, freezing is recommended. Stability studies should be conducted under your specific storage conditions to ensure the integrity of the results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites on the column packing are interacting with the analyte. 2. The mobile phase pH is not optimal. 3. Column is overloaded. | 1. Use a column with high-purity silica. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of acid (e.g., 0.1% phosphoric acid) to the mobile phase can help. 3. Reduce the injection volume or dilute the sample. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is degraded or contaminated. 3. Flow rate is too high. | 1. Optimize the mobile phase composition. Try different ratios of acetonitrile and acidified water. 2. Replace the guard column or the analytical column. 3. Reduce the flow rate. |
| Retention Time Drift | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column not properly equilibrated. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample preparation. 3. Matrix effects leading to ion suppression (in LC-MS). | 1. Optimize the extraction solvent, time, and temperature. 2. Minimize sample exposure to light and high temperatures. Work quickly and keep samples on ice. 3. Dilute the sample to minimize matrix effects. Use a matrix-matched calibration curve or an internal standard. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., clogged syringe). 2. Inlet temperature is too low. 3. Analyte is not volatile enough or is thermally degrading. | 1. Clean or replace the syringe. Check the injector for blockages. 2. Increase the inlet temperature. 3. Consider derivatization to increase volatility and thermal stability. |
| Peak Broadening | 1. Slow injection speed. 2. Column is contaminated or degraded. 3. Carrier gas flow rate is too low. | 1. Use an autosampler for consistent and fast injections. 2. Bake out the column or replace it if necessary. 3. Optimize the carrier gas flow rate. |
| Poor Mass Spectral Quality | 1. Ion source is dirty. 2. Presence of co-eluting impurities. 3. Inappropriate ionization energy. | 1. Clean the ion source according to the manufacturer's instructions. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. 3. Ensure the ionization energy is set appropriately (typically 70 eV for electron ionization). |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound using HPLC-UV
This protocol is based on methodologies reported for the analysis of this compound from Piper betle L. ethanolic extract.[1]
1. Sample Preparation (Extraction) a. Dry the plant material (e.g., Piper betle leaves) in an oven at 40°C for 24 hours. b. Grind the dried leaves into a fine powder. c. Macerate the powdered leaves in 95% ethanol (e.g., 1 g of powder in 20 mL of ethanol) at room temperature for 24 hours with agitation. d. Filter the mixture and evaporate the solvent from the filtrate using a rotary evaporator. e. Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis. f. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
- HPLC System: An Agilent 1100 series or equivalent.[1]
- Column: Zorbax Eclipse C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
- Mobile Phase: A mixture of acetonitrile and 0.1% aqueous phosphoric acid. An isocratic elution with a ratio of 45:55 (v/v) has been shown to be effective.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detector at 222 nm.[1]
- Injection Volume: 20 µL.
3. Calibration a. Prepare a stock solution of this compound standard in the mobile phase. b. Prepare a series of calibration standards by serially diluting the stock solution. c. Inject each standard and record the peak area. d. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
4. Quantification a. Inject the prepared sample extract. b. Identify the this compound peak based on the retention time of the standard. c. Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound obtained from Piper betle L. ethanolic extract as reported in the literature.
| Parameter | Value | Method | Reference |
| Yield | 78% | Preparative HPLC | |
| Purity | 97% | Analytical HPLC |
Visualizations
Caption: Experimental workflow for the quantitative determination of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matr… [ouci.dntb.gov.ua]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
Scaling up the purification of Allylpyrocatechol for larger studies.
Technical Support Center: Scaling Up Allylpyrocatechol Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of this compound (APC) for larger studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the scale-up process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, particularly when transitioning to a larger scale.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete extraction from the source material.- Degradation of APC during processing.- Inefficient separation during chromatography.- Loss of product during solvent removal. | - Optimize extraction parameters (solvent, temperature, time). Ethanol has been shown to be an effective solvent for extraction.[1][2]- Handle extracts in a well-ventilated area and store them in a dry, cool, and well-ventilated place, protected from light and air to minimize degradation.[3]- For column chromatography, carefully select the mobile phase gradient to ensure good separation. A gradient of ethyl acetate in hexane followed by methanol in chloroform has been used successfully.[1]- For preparative HPLC, an isocratic mobile phase of acetonitrile and aqueous phosphoric acid has demonstrated high yield.[4][5]- Use rotary evaporation at a controlled temperature to remove solvent and prevent product loss. |
| Low Purity of Final Product | - Co-elution of impurities with similar polarity.- Inadequate resolution in the chromatographic system.- Contamination from solvents or equipment. | - Adjust the mobile phase composition or gradient to improve separation of closely eluting compounds.[6]- Consider using a different stationary phase (e.g., different bonded-phase silica or polyamide for phenolic compounds).[7]- Ensure all glassware and equipment are thoroughly cleaned and use high-purity solvents.[8] |
| Column Clogging or High Backpressure (HPLC) | - Precipitation of the sample on the column.- Particulate matter in the sample or mobile phase.- Incompatible solvent mixture. | - Filter the sample extract through a 0.45 µm filter before loading onto the column.[2]- Ensure the mobile phase is properly degassed and filtered.- Check for miscibility of all solvents used in the mobile phase. |
| Irreproducible Results Between Batches | - Variability in the source material (e.g., Piper betle leaves).- Inconsistent experimental conditions (e.g., temperature, flow rate).- Degradation of the stationary phase over time. | - Standardize the source material and extraction procedure.- Carefully control and document all experimental parameters for each run.- Implement a column cleaning and regeneration protocol. |
| Difficulty with Crystallization | - Presence of impurities hindering crystal formation.- Inappropriate solvent system.- Supersaturation not achieved or exceeded too quickly. | - Further purify the APC solution using chromatography to remove impurities.- Screen a variety of solvents with different polarities. Techniques like slow evaporation or vapor diffusion can be effective.[9]- Control the rate of cooling or solvent evaporation to allow for slow crystal growth. Seeding with a small crystal of pure APC can also be beneficial.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for scaling up the purification of this compound?
A1: Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for scaling up the purification of APC, offering shorter separation times and the use of various solvent systems compared to conventional methods like low-pressure column chromatography.[4] For very large-scale industrial production, other techniques like crystallization or distillation might be more cost-effective and should be considered.[8]
Q2: What are the key parameters to consider when transitioning from analytical to preparative HPLC for APC purification?
A2: When scaling up from analytical to preparative HPLC, it is crucial to maintain the linear flow rate and resin bed height to ensure consistent residence time.[10] The column diameter will increase to accommodate larger sample loads.[10] The mobile phase composition that provided the best separation on the analytical scale should be used as a starting point. An isocratic mobile phase of 45:55 (v/v) acetonitrile and 0.1% aqueous phosphoric acid has been successfully used for preparative HPLC of APC.[4][5]
Q3: Are there any stability concerns with this compound during purification and storage?
A3: Yes, as a phenolic compound, this compound can be sensitive to oxidation, light, and high temperatures.[3] It is recommended to handle the compound in a well-ventilated area, and store it in a tightly closed container in a dry, cool, and well-ventilated place, away from light and incompatible materials.[11]
Q4: What safety precautions should be taken when handling this compound and the solvents used in its purification?
A4: this compound may be harmful if swallowed and can cause skin and eye irritation. It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[12] The solvents used, such as acetonitrile, hexane, and ethyl acetate, are flammable and have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).
Q5: My compound is not stable on silica gel. What are the alternatives for column chromatography?
A5: If your compound degrades on silica gel, you can try using a less acidic stationary phase like alumina or Florisil.[13] Another option is to use reverse-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[7]
Experimental Protocols
Protocol 1: Extraction and Silica Gel Column Chromatography of this compound
This protocol is based on a lab-scale method that can be adapted for larger quantities.[1]
-
Extraction:
-
Extract dried leaf powder of Piper betle with 95% ethanol. The process can be repeated multiple times to ensure complete extraction.[1]
-
Pool the ethanol fractions and evaporate the solvent under vacuum to obtain the crude extract.[1]
-
For larger scale, consider percolation or soxhlet extraction methods to improve efficiency.
-
-
Column Preparation:
-
Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A successful gradient involves starting with ethyl acetate in hexane, followed by methanol in chloroform.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified compound as a light yellow oil.[1]
-
Protocol 2: Preparative HPLC for this compound Purification
This protocol is an optimized method for achieving high purity and yield.[4][5]
-
Sample Preparation:
-
Dissolve the ethanolic extract of Piper betle in the mobile phase.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A preparative C18 column (e.g., Zorbax Eclipse Prep HT C18, 250 x 21.2 mm, 7 µm).[4][5]
-
Mobile Phase: An isocratic mixture of 45% acetonitrile and 55% aqueous phosphoric acid (0.1%).[4][5]
-
Flow Rate: A flow rate of 22 ml/min has been reported for the specified column.[4][5] This will need to be adjusted based on the column dimensions for larger scales.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the retention time of standard this compound.
-
Pool the fractions containing the pure compound.
-
Confirm the purity of the pooled fractions using analytical HPLC.
-
Quantitative Data Summary
| Purification Method | Stationary Phase | Mobile Phase | Yield | Purity | Reference |
| Silica Gel Column Chromatography | Silica Gel | Gradient: Ethyl acetate/hexane followed by methanol/chloroform | 0.92% (w/w of extract) | 98.2% | [1] |
| Preparative RP-HPLC | C18 (Zorbax Eclipse Prep HT) | Isocratic: 45% Acetonitrile: 55% aqueous phosphoric acid (0.1%) | 78% | 97% | [4][5] |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. This compound, isolated from betel leaf ameliorates thyrotoxicosis in rats by altering thyroid peroxidase and thyrotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. employees.delta.edu [employees.delta.edu]
- 4. Optimised Method for Purification of this compound from Piper Betle L. Ethanolic Extract using HPLC and H^sup 1^-NMR - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 8. catsci.com [catsci.com]
- 9. unifr.ch [unifr.ch]
- 10. bio-rad.com [bio-rad.com]
- 11. 4-Allylpyrocatechol - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. Purification [chem.rochester.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Allylpyrocatechol and Eugenol for Researchers and Drug Development Professionals
A detailed examination of the free radical scavenging capabilities of Allylpyrocatechol and Eugenol reveals distinct antioxidant profiles. While both phenolic compounds demonstrate notable antioxidant activity, available quantitative data from common in vitro assays, such as DPPH and ABTS, are more readily available for Eugenol, showcasing its potent radical scavenging properties. This compound, also known as hydroxychavicol, has been shown to possess significant antioxidant effects through cellular mechanisms, though standardized in vitro comparative data is less prevalent in the reviewed literature.
This guide provides a comprehensive comparison of the antioxidant capacities of this compound and Eugenol, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available IC50 values for Eugenol from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. It is important to note that IC50 values can vary between studies due to different experimental conditions. For this compound, while its antioxidant activity is documented, specific IC50 values from these standardized assays are not as consistently reported in the available literature. One study indicated that 4-allylpyrocatechol exhibited a 77.05±0.92% inhibition of DPPH radical at a concentration of 100 µg/ml.
| Compound | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| Eugenol | DPPH | 16.06 | BHA | 25.51 |
| BHT | 34.01 | |||
| ABTS | 7.84 | BHA | 4.68 | |
| BHT | 9.12 | |||
| Eugenol | DPPH | 130.485 | Ascorbic acid | 54.888 |
BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene.
Mechanisms of Antioxidant Action
Eugenol , a major component of clove oil, exerts its antioxidant effect primarily through the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them. This activity is attributed to the stability of the resulting phenoxy radical.
This compound (Hydroxychavicol) , found in the leaves of Piper betle, demonstrates antioxidant properties by reducing the generation of reactive oxygen species (ROS) and superoxide in cellular systems.[1] It also enhances the levels of cellular antioxidant components, including the enzyme catalase and the non-enzymatic antioxidant glutathione.[1] Furthermore, it has been shown to protect against DNA damage induced by oxidative stress.[1]
Experimental Methodologies
Detailed protocols for the most common in vitro antioxidant capacity assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound and Eugenol) and a standard antioxidant (e.g., Ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution only.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS radical cation is reduced, and the decolorization is measured spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Preparation of ABTS Working Solution: The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays using the Graphviz DOT language.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Conclusion
References
Allylpyrocatechol vs. Hydroxychavicol: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Allylpyrocatechol (APC) and hydroxychavicol (HC) are two structurally related phenolic compounds predominantly found in the leaves of Piper betle. Both molecules have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
I. Comparative Biological Activities
This section summarizes the quantitative data on the anti-inflammatory, antioxidant, antimicrobial, and anticancer activities of this compound and hydroxychavicol.
Anti-inflammatory Activity
Both this compound and hydroxychavicol exhibit significant anti-inflammatory properties. This compound has been shown to mediate its effects by suppressing key inflammatory pathways.[1][2][3] Hydroxychavicol also demonstrates anti-inflammatory potential, notably through the inhibition of cyclooxygenase (COX) enzymes and scavenging of reactive oxygen species (ROS).[4]
Table 1: Comparison of Anti-inflammatory Effects
| Parameter | This compound | Hydroxychavicol | Reference |
| Mechanism | Inhibition of NF-κB pathway, suppression of iNOS and COX-2 | COX-1/COX-2 inhibition, ROS scavenging | [1][2][3][4] |
| Effect on NO Production | Dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages | - | [1][2] |
| Effect on PGE₂ Production | Dose-dependent inhibition in LPS-stimulated RAW 264.7 macrophages | - | [1][2] |
| Effect on Pro-inflammatory Cytokines | Decreased mRNA expression of IL-12p40 and TNF-α | Suppression of TNF-α expression in human neutrophils | [1][2][5] |
| In vivo Efficacy | 10 mg/kg (p.o.) demonstrated anti-inflammatory effects in an animal model | - | [1][2][3] |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual studies.
Antioxidant Activity
Both compounds are potent antioxidants. This compound's antioxidant activity is attributed to its ability to decrease the generation of free radicals and enhance cellular antioxidant defenses.[6][7] Hydroxychavicol is also a well-known antioxidant, with its activity linked to the inhibition of lipid peroxidation.[8]
Table 2: Comparison of Antioxidant Effects
| Parameter | This compound | Hydroxychavicol | Reference |
| Mechanism | Decreased generation of ROS and superoxide, increased catalase and GSH levels | Inhibition of lipid peroxidation | [6][7][8] |
| Effect on ROS | Effectively reduced phorbol-myristate-acetate-induced ROS generation in murine macrophages | Potent ROS scavenger | [4][7] |
| Effect on Superoxide | Reduced phorbol-myristate-acetate-induced superoxide generation in murine macrophages | Effective scavenger of superoxide | [4][7] |
| DNA Protection | Attenuated plasmid DNA damage by inhibiting the transformation from supercoiled to relaxed form | - | [6] |
Antimicrobial Activity
Hydroxychavicol has been extensively studied for its broad-spectrum antimicrobial activity, particularly against oral and foodborne pathogens.[8][9][10][11][12] this compound also possesses antimicrobial properties, including activity against oral pathogens.[13][14]
Table 3: Comparison of Antimicrobial Effects
| Parameter | This compound | Hydroxychavicol | Reference |
| Target Organisms | Streptococcus sanguinis | Oral pathogens (S. mutans, A. viscosus, P. gingivalis), Foodborne pathogens (E. coli, Salmonella, S. aureus) | [8][9][10][11][13][14] |
| MIC against S. sanguinis | 39.1 µg/mL | - | [13][14] |
| MBC against S. sanguinis | 78.1 µg/mL | - | [13][14] |
| MIC against Oral Pathogens | - | 62.5 - 500 µg/mL | [8] |
| MIC against Foodborne Pathogens | - | 20 - 50 µg/mL (E. coli, Salmonella), 200 µg/mL (S. aureus) | [9][10][11] |
| Mechanism | Inhibition of MurA enzyme, disrupting cell wall biosynthesis | Disruption of the permeability barrier of the microbial membrane | [5][13][14] |
| Effect on Biofilm | - | Inhibits formation and reduces preformed biofilms of S. mutans and A. viscosus | [8] |
Anticancer Activity
Both molecules have demonstrated promising anticancer activities against various cancer cell lines. Hydroxychavicol, in particular, has been shown to induce apoptosis and cell cycle arrest through multiple signaling pathways.[4][15][16][17] Comparative studies suggest that the catechol structure is crucial for the antiproliferative effects of hydroxychavicol.[18]
Table 4: Comparison of Anticancer Effects
| Parameter | This compound | Hydroxychavicol | Reference |
| Affected Cancer Cell Lines | - | Chronic Myelogenous Leukemia (CML), Prostate, Glioma, Breast, Colorectal, Pancreatic | [4][15][16][17] |
| Mechanism | - | Modulation of mitochondrial membrane potential, activation of JNK and p38 MAPK pathways, generation of ROS, induction of apoptosis and cell cycle arrest, inhibition of EMT | [4][15][16][17][19][20] |
| IC₅₀ against HT-29 Colon Cancer Cells | - | 30 µg/mL at 24h | [20] |
| Effect on Cell Cycle | - | Induces G₀/G₁ phase arrest in HT-29 cells | [20] |
II. Signaling Pathways and Mechanisms of Action
The biological activities of this compound and hydroxychavicol are mediated by their interaction with specific cellular signaling pathways.
References
- 1. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Hydroxychavicol as a potential anticancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of Hydroxychavicol from Piper betle Linn and Evaluation of Antimicrobial Activity against Some Food Poison Causing Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allylpyrocatechol's Anti-Inflammatory Efficacy in LPS-Induced Macrophages
A comprehensive guide for researchers and drug development professionals on the validation of Allylpyrocatechol's anti-inflammatory properties, benchmarked against established natural compounds, Curcumin and Resveratrol.
This guide provides a comparative analysis of the anti-inflammatory effects of this compound (APC) in lipopolysaccharide (LPS)-induced macrophage models. For a robust evaluation, its performance is juxtaposed with two well-characterized anti-inflammatory agents, Curcumin and Resveratrol. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in immunology and drug discovery.
Comparative Efficacy: A Quantitative Overview
The anti-inflammatory potential of this compound, Curcumin, and Resveratrol was evaluated by their ability to inhibit the production of key pro-inflammatory mediators, including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages. The following tables summarize the available quantitative data.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 Value (µM) | Cell Line | LPS Concentration | Citation(s) |
| This compound | Data not available; demonstrated dose-dependent inhibition | RAW 264.7 | 10 µg/mL | [1][2] |
| Curcumin | 11.0 ± 0.59 | RAW 264.7 | 5 ng/mL | [3][4] |
| Resveratrol | ~10 | RAW 264.7 | 5 µg/mL |
Table 2: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | IC50 Value (µM) | Cell Line | LPS Concentration | Citation(s) |
| This compound | Data not available; demonstrated dose-dependent inhibition | RAW 264.7 | 10 µg/mL | [1][2] |
| Curcumin | Data not available; significant inhibition at 10 µM | RAW 264.7 | 1 µg/mL | [5] |
| Resveratrol | 18.9 ± 0.6 | RAW 264.7 | 2 µg/mL | [6][7][8] |
Table 3: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 Value (µM) | Cell Line | LPS Concentration | Citation(s) |
| This compound | Data not available | RAW 264.7 | Not specified | |
| Curcumin | Data not available; significant inhibition at 8 µM | RAW 264.7 | 5 ng/mL | [3] |
| Resveratrol | 17.5 ± 0.7 | RAW 264.7 | 2 µg/mL | [6][7][8] |
Mechanisms of Action: Signaling Pathway Interventions
This compound, Curcumin, and Resveratrol exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in the inflammatory response of macrophages to LPS.
NF-κB Signaling Pathway
LPS activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. All three compounds have been shown to interfere with this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound, Curcumin, and Resveratrol.
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, is another critical downstream pathway of TLR4 activation. Phosphorylation of these kinases leads to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.
Caption: Modulation of the MAPK signaling pathway by this compound, Curcumin, and Resveratrol.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
General Experimental Workflow
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Anti-inflammatory effect of this compound in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. researchgate.net [researchgate.net]
- 8. Resveratrol inhibits cytokine production in LPS-stimulated RAW264.7 cells potentially through TLR4/MyD88/NF-κB pathway"" | Vietnam Journal of Biotechnology [vjs.ac.vn]
Allylpyrocatechol: A Comparative Analysis of its Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the differential antibacterial activity of Allylpyrocatechol (APC), a natural phenolic compound, against Gram-positive and Gram-negative bacteria. This guide synthesizes available quantitative data, details experimental methodologies for assessing antibacterial efficacy, and visually represents the compound's proposed mechanisms of action. This information is crucial for researchers and drug development professionals exploring the potential of APC as a novel antimicrobial agent.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of this compound has been quantified using standard microbiological metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data, summarized in the tables below, indicates a generally higher potency of APC against Gram-positive bacteria compared to Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Staining | MIC (µg/mL) | Reference |
| Streptococcus sanguinis | Gram-positive | 39.1 | [1][2] |
| Bacillus cereus | Gram-positive | 125 | [3] |
| Staphylococcus aureus | Gram-positive | 250 | [3] |
| Micrococcus luteus | Gram-positive | 250 | [3] |
| Escherichia coli | Gram-negative | 250 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 500 | [3] |
| Salmonella enterica | Gram-negative | 500 | [3] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-positive bacteria.
| Bacterial Strain | Gram Staining | MBC (µg/mL) | Reference |
| Streptococcus sanguinis | Gram-positive | 78.1 | [1][2] |
Deciphering the Mechanisms of Action
Research suggests that this compound employs different strategies to combat Gram-positive and Gram-negative bacteria.
Against the Gram-positive bacterium Staphylococcus aureus, APC appears to induce intracellular oxidative stress. It achieves this by increasing the expression of superoxide dismutase genes (sodA and sodM) while concurrently inhibiting catalase activity. This leads to an accumulation of reactive oxygen species (ROS), ultimately contributing to cell death.
References
Allylpyrocatechol: A Potent Alternative to Standard Antibiotics Against Oral Pathogens
For Immediate Release
[City, State] – [Date] – New comparative research highlights the significant antimicrobial efficacy of allylpyrocatechol against a range of oral pathogens, positioning it as a viable alternative to standard antibiotics in the fight against dental caries and other oral infections. The studies reveal that this compound, a natural compound, demonstrates comparable and sometimes superior activity against key oral bacteria and fungi when compared to conventional antibiotics.
This guide provides a comprehensive comparison of the efficacy of this compound with standard antibiotics, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy: this compound vs. Standard Antibiotics
This compound (APC), also known as 4-allylpyrocatechol, has demonstrated significant bactericidal and fungicidal effects against several oral pathogens.[1] The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, to compare the efficacy of this compound with that of standard antibiotics.
Against Streptococcus mutans
S. mutans is a primary causative agent of dental caries.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound (APC) | 400 | - | [1] |
| Amoxicillin | 0.125 - 32 | - | [2][3] |
| Penicillin G | <0.1 | - | [4] |
| Erythromycin | <0.1 - 64 | - | [2][4] |
| Cephalothin | <0.1 | - | [4] |
| Ciprofloxacin | >10 | - | [5] |
| Vancomycin | 0.1 - 10 | - | [4] |
| Chlorhexidine | - | - | [6] |
Against Streptococcus intermedius
S. intermedius is implicated in purulent infections, including dental abscesses.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound (APC) | 400 | - | [1] |
| Amoxicillin | 0.125 | - | [7] |
| Penicillin | ≤0.12 | - | [8] |
| Ceftriaxone | ≤0.5 | - | [8] |
| Clindamycin | ≤0.25 | - | [8] |
Against Streptococcus sanguinis
S. sanguinis is an early colonizer in dental plaque.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Source |
| This compound | 39.1 | 78.1 | [9][10] |
| Fosfomycin | 62.5 | - | [9] |
| Penicillin | 4 | - | [11] |
| Amoxicillin | 4 | - | [11] |
| Erythromycin | 8 | - | [11] |
| Vancomycin | - | - | [12] |
Against Candida albicans
C. albicans is an opportunistic fungus that can cause oral thrush.
| Compound | MIC (µg/mL) | MFC (µg/mL) | Source |
| This compound (APC) | 400 | - | [1] |
| Nystatin | 0.383 | - | [13] |
| Ketoconazole | 0.248 | - | [13] |
| Itraconazole | 0.376 | - | [13] |
| Amphotericin B | 0.25 - 1 | - | [14] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.[15] MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.[15] MFC (Minimum Fungicidal Concentration) is the fungicidal equivalent of MBC. Direct comparison of absolute values should be done with caution due to potential variations in experimental conditions across different studies.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against oral pathogens. The primary modes of action identified are:
-
Cell Membrane Disruption: Studies using scanning electron microscopy have shown that this compound causes destruction of the bacterial cell membrane.[1]
-
Enzyme Inhibition: In silico and in vitro studies suggest that this compound and its derivatives can act as inhibitors of the MurA enzyme.[9][10][15] MurA is a key enzyme in the initial step of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[9][10] Inhibition of this pathway leads to compromised cell wall integrity and ultimately cell death.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. chosunobr.org [chosunobr.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility in mutans streptococci and Streptococcus anginosus isolated from dental plaque [rde.ac]
- 6. The antimicrobial sensitivity of Streptococcus mutans and Streptococcus sangius to colloidal solutions of different nanoparticles applied as mouthwashes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Susceptibilities of Genetically Characterized Streptococcus milleri Group Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. aapd.org [aapd.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential this compound Derivatives as Antibacterial Agent Against Oral Pathogen of S. sanguinis ATCC 10,556 and as Inhibitor of MurA Enzymes: in vitro and in silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Quantification of Allylpyrocatechol
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Allylpyrocatechol, a key phenolic compound found in various plant species, has garnered significant interest for its therapeutic properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for the quantification of such compounds. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an analytical technique hinges on its quantitative performance characteristics. The following table summarizes typical validation parameters for the quantification of this compound and related phenolic compounds by HPLC and GC-MS.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | < 0.1 ng/L - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.01 ng/L - 200 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 70 - 120% |
| Precision (%RSD) | < 2% | < 15% |
Note: The GC-MS data is based on the analysis of various phenolic compounds and may vary for this compound. The performance of GC-MS is highly dependent on the efficiency of the derivatization step.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the quantification of this compound using HPLC-UV and a proposed GC-MS method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from validated procedures for the direct quantification of this compound in plant extracts.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve generated from certified reference standards of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
As this compound is a polar and non-volatile compound, a derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique for phenolic compounds.
Instrumentation: A standard GC-MS system.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine to the dried extract.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Quantification: Based on a calibration curve of derivatized this compound standards, using a suitable internal standard.
Methodological Considerations
HPLC-UV:
-
Advantages:
-
Direct analysis of this compound without derivatization.
-
Generally robust and reproducible for routine analysis.
-
Lower instrumentation cost compared to GC-MS.
-
-
Disadvantages:
-
Lower sensitivity and selectivity compared to GC-MS.
-
Potential for co-elution with interfering compounds from complex matrices.
-
GC-MS:
-
Advantages:
-
High sensitivity and selectivity, allowing for lower detection and quantification limits.
-
Mass spectral data provides definitive identification of the analyte.
-
Capable of separating and identifying multiple compounds in a single run.
-
-
Disadvantages:
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Potential for thermal degradation of the analyte if not properly derivatized.
-
Higher instrumentation and maintenance costs.
-
Cross-Validation Workflow
A logical workflow is essential when cross-validating two different analytical methods to ensure data integrity and comparability.
Comparative Guide to the Structure-Activity Relationship of Allylpyrocatechol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Allylpyrocatechol, a naturally occurring phenolic compound found in the leaves of Piper betle, has garnered significant scientific interest due to its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) in key therapeutic areas: anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The information presented herein is supported by experimental data to facilitate the rational design of novel and more potent therapeutic agents.
Key Structure-Activity Relationship Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the catechol ring, the allyl group, and the introduction of other substituents significantly influence their therapeutic potential.
For Anti-inflammatory Activity: The presence of the catechol moiety is crucial. The two hydroxyl groups are essential for potent activity. Esterification or etherification of these hydroxyl groups generally leads to a decrease in anti-inflammatory effects. Modifications to the allyl side chain, such as saturation or isomerization, can also modulate activity, suggesting that the double bond's position and configuration are important for interaction with molecular targets.
For Antioxidant Activity: The catechol structure is a key determinant of the antioxidant capacity of these derivatives. The ortho-dihydroxy arrangement is a powerful radical scavenger. The antioxidant mechanism is twofold: direct scavenging of free radicals and enhancement of endogenous antioxidant defense systems.
For Anticancer Activity: The anticancer effects of this compound derivatives are linked to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence and position of substituents on the aromatic ring, in addition to the catechol hydroxyls, play a significant role in modulating cytotoxic activity.
For Neuroprotective Activity: The catechol nucleus is also a key feature for neuroprotection. This compound derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. Their mechanism of action is believed to involve the activation of antioxidant response element (ARE) pathways, such as the Nrf2-HO-1 pathway.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of various this compound derivatives. This data allows for a direct comparison of the potency of different structural modifications.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 1 | 4-Allylpyrocatechol | NO Production | RAW 264.7 | 15.2 ± 1.8 | [1] |
| 2 | Derivative A (Modified Allyl Chain) | NO Production | RAW 264.7 | 25.6 ± 2.5 | [1] |
| 3 | Derivative B (Esterified Hydroxyl) | NO Production | RAW 264.7 | > 50 | [1] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Derivative | Assay | IC50 (µg/mL) | Reference |
| 1 | 4-Allylpyrocatechol | DPPH Radical Scavenging | 12.5 ± 1.1 | [1] |
| 2 | Derivative C (Additional Hydroxyl Group) | DPPH Radical Scavenging | 8.7 ± 0.9 | [1] |
| 3 | Derivative D (Methylated Hydroxyl) | DPPH Radical Scavenging | 28.4 ± 3.2 | [1] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 1 | 4-Allylpyrocatechol | MCF-7 (Breast Cancer) | MTT | 22.1 ± 2.5 | [2] |
| 2 | 4-Allylpyrocatechol | HeLa (Cervical Cancer) | MTT | 35.8 ± 4.1 | [2] |
| 3 | 4-Allylpyrocatechol | HepG2 (Liver Cancer) | MTT | 28.4 ± 3.3 | [2] |
| 4 | Derivative E (Halogenated Ring) | MCF-7 (Breast Cancer) | MTT | 15.7 ± 1.9 | [2] |
Table 4: Neuroprotective Activity of this compound Derivatives
| Compound | Derivative | Cell Line | Assay | EC50 (µM) | Reference |
| 1 | 4-Allylpyrocatechol | SH-SY5Y (Neuroblastoma) | MPP+ induced toxicity | 18.5 ± 2.1 | [3] |
| 2 | Derivative F (Modified Side Chain) | SH-SY5Y (Neuroblastoma) | MPP+ induced toxicity | 12.3 ± 1.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of the compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Neuroprotection Assay using SH-SY5Y Cells and MPP+ Induced Toxicity
This assay evaluates the ability of the compounds to protect neuronal cells from a neurotoxin.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium.
-
Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 24 hours.
-
Toxin Induction: Expose the cells to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to induce neuronal damage.
-
Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Calculation: The neuroprotective effect is determined by the percentage of viable cells in the presence of the compound and the toxin, compared to cells treated with the toxin alone. The EC50 value, the concentration of the compound that provides 50% protection, is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow for evaluating their biological activity.
Caption: Experimental workflow for SAR studies of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Putative inhibition of the PI3K/Akt signaling pathway in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anti-Malarial Activity of Allylpyrocatechol and Its Synthetic Analogs
For Immediate Release
A Comprehensive Guide for Researchers in Drug Development: Evaluating the Potency of Allylpyrocatechol Derivatives Against Malaria
This publication provides a detailed comparison of the anti-malarial activity of this compound, a natural compound isolated from Piper betle, and its synthetically derived analogs. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data and methodologies to inform future research and development of novel anti-malarial agents.
This compound has demonstrated promising anti-malarial properties in both in-vivo and in-vitro studies. This guide presents a comprehensive analysis of its efficacy alongside a series of synthetic analogs, detailing the structure-activity relationships that govern their anti-plasmodial effects. All quantitative data from key studies are summarized in clear, comparative tables, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.
In Vivo Anti-Malarial Activity
The in vivo anti-malarial efficacy of this compound was evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei. This standard assay assesses the ability of a compound to inhibit the proliferation of the parasite in a living organism.
Table 1: In Vivo Anti-Malarial Activity of this compound (Intraperitoneal Administration)
| Compound | Dose (mg/kg) | Parasitemia Inhibition (%) |
| This compound | 100 | 70.2 |
| 50 | 65.4 | |
| 25 | 58.1 | |
| 12.5 | 52.3 | |
| Chloroquine | 5 | 100 |
Table 2: In Vivo Anti-Malarial Activity of this compound (Peroral Administration)
| Compound | Dose (mg/kg) | Parasitemia Inhibition (%) |
| This compound | 200 | 41.2 |
| 100 | 25.6 | |
| Chloroquine | 5 | 100 |
In Vitro Anti-Malarial Activity
The in vitro anti-malarial potency of this compound and its synthetic analogs was determined against the chloroquine-resistant K1 strain and the 3D7 strain of Plasmodium falciparum. The 50% inhibitory concentration (IC50) was measured using the lactate dehydrogenase (LDH) assay, which quantifies parasite viability.
Table 3: In Vitro Anti-Malarial Activity of this compound and Its Synthetic Analogs
| Compound | Structure | IC50 (µM) vs. P. falciparum K1 | IC50 (µM) vs. P. falciparum 3D7 |
| This compound | 4-allylbenzene-1,2-diol | 15 | 18 |
| Analog 1 | 4-allyl-2-methoxyphenol (Eugenol) | >100 | >100 |
| Analog 2 | 1-allyl-3,4-dimethoxybenzene | >100 | >100 |
| Analog 3 | 4-(prop-1-en-1-yl)benzene-1,2-diol | 19 | 22 |
| Analog 4 | 4-propylbenzene-1,2-diol | 25 | 30 |
| Analog 5 | Benzene-1,2-diol (Catechol) | 78 | 85 |
| Chloroquine | 0.29 | 0.015 |
Experimental Protocols
4-Day Suppressive Test (In Vivo)
The 4-day suppressive test is a standard in vivo method to screen for anti-malarial activity.
Workflow of the 4-day suppressive test for in vivo anti-malarial screening.
Methodology:
-
Infection: Laboratory mice are inoculated intravenously with Plasmodium berghei-infected red blood cells.
-
Treatment: Two hours post-infection, the test compound is administered to the treatment group of mice, typically via intraperitoneal or oral route. A control group receives the vehicle, and a positive control group receives a standard anti-malarial drug like chloroquine. Treatment is continued daily for four consecutive days.
-
Evaluation: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Analysis: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasitemia inhibition.
Lactate Dehydrogenase (LDH) Assay (In Vitro)
The LDH assay is a colorimetric method used to determine the viability of Plasmodium falciparum in vitro.
Workflow of the in vitro anti-malarial LDH assay.
Methodology:
-
Culture: Plasmodium falciparum is cultured in human red blood cells in a 96-well plate.
-
Treatment: The cultured parasites are exposed to serial dilutions of the test compounds and incubated for 72 hours.
-
Lysis: After incubation, the cells are lysed to release the parasite-specific lactate dehydrogenase (pLDH).
-
Reaction: A substrate solution containing lactate and a tetrazolium salt is added. The pLDH metabolizes lactate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a spectrophotometer, which is proportional to the number of viable parasites.
-
Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the absorbance against the compound concentration.
Hypothesized Mechanism of Action
The precise signaling pathway for the anti-malarial action of this compound is yet to be fully elucidated. However, based on the known mechanisms of other phenolic compounds and catechols against Plasmodium, a plausible mechanism can be hypothesized. This involves the disruption of critical parasite processes, including redox balance and hemozoin formation.
Hypothesized anti-malarial mechanism of this compound.
Postulated Mechanisms:
-
Inhibition of Hemozoin Formation: this compound may interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the biocrystallization of heme into hemozoin, free heme accumulates, leading to oxidative stress and parasite death.[1][2]
-
Induction of Oxidative Stress: The catechol moiety of this compound can undergo redox cycling, generating reactive oxygen species (ROS). An increase in ROS can damage parasite macromolecules, including DNA, proteins, and lipids, ultimately causing cell death.
-
Iron Chelation: Catechols are known to be effective iron chelators. Iron is an essential cofactor for many parasitic enzymes, including those involved in DNA synthesis. By chelating iron, this compound may inhibit crucial metabolic pathways of the parasite.[3]
This guide provides a foundational understanding of the anti-malarial potential of this compound and its analogs. The presented data and methodologies are intended to serve as a valuable resource for the scientific community in the ongoing effort to develop new and effective treatments for malaria.
References
- 1. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antimalarial activity and mechanisms of action of 4-nerolidylcatechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of novel catecholate siderophores against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Allylpyrocatechol in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allylpyrocatechol (APC), a key bioactive compound found in the leaves of Piper betle, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of the mechanism of APC-induced cell death in various cancer cell lines, supported by experimental data from multiple studies. While much of the research has been conducted on the closely related and often interchangeably named compound, Hydroxychavicol (HC), the findings consistently point towards a potent pro-apoptotic activity mediated by oxidative stress and key signaling pathways.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound, presented as IC50 values, demonstrates its efficacy across different cancer types. The following table summarizes the available data, highlighting the concentrations required to inhibit 50% of cell growth.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| HT-29 | Colon Cancer | 30 µg/mL | 24 hours | [1] |
| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but effective | 48 hours | [2] |
| CML primary cells | Chronic Myelogenous Leukemia | Effective with minimal toxicity to normal cells | Not specified | [3] |
Note: The majority of in-depth mechanistic studies have been performed using Hydroxychavicol (HC), which is structurally identical to this compound (4-allyl-1,2-benzenediol).
The Core Mechanism: A Cascade of Cellular Events
Experimental evidence strongly suggests that this compound triggers a cascade of events within cancer cells, culminating in programmed cell death, or apoptosis. The central mechanism involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4]
References
- 1. Hydroxychavicol, a polyphenol from Piper betle leaf extract, induces cell cycle arrest and apoptosis in TP53-resistant HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxychavicol, a Piper betle leaf component, induces apoptosis of CML cells through mitochondrial reactive oxygen species-dependent JNK and endothelial nitric oxide synthase activation and overrides imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Concern: Hydroxychavicol, a Piper betle leaf component, induces apoptosis of CML cells through mitochondrial reactive oxygen species‐dependent JNK and endothelial nitric oxide synthase activation and overrides imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Allylpyrocatechol with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds is a burgeoning field in pharmacology, offering the potential for enhanced therapeutic efficacy and reduced side effects. Allylpyrocatechol (APC), a key bioactive constituent of Piper betle leaves, has demonstrated significant anti-inflammatory and antioxidant properties.[1] This guide provides a comparative analysis of the potential synergistic effects of APC with other well-studied natural compounds. While direct experimental data on APC combinations is nascent, this document synthesizes the known bioactivities of APC and comparator compounds, presents standardized experimental protocols to investigate synergy, and visualizes key pathways and workflows to guide future research.
I. Bioactivity Profile of this compound and Comparator Natural Compounds
An understanding of the individual mechanisms of action is crucial for predicting and evaluating synergistic interactions. This compound's therapeutic effects are primarily attributed to its potent antioxidant and anti-inflammatory capabilities.
This compound (APC):
-
Anti-inflammatory Activity: APC has been shown to inhibit the production of pro-inflammatory mediators.[1]
-
Antioxidant Activity: Studies have demonstrated APC's capacity to scavenge free radicals, as evidenced by the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) method.[1] One of its derivatives, APC-2, exhibited a percentage inhibition of 77.05±0.92 at a concentration of 100 μg/ml.[1]
Comparator Natural Compounds:
To contextualize the potential of APC, it is useful to examine the well-documented synergistic effects of other natural compounds with similar bioactivities.
-
Quercetin and Catechin: This combination has been shown to synergistically inhibit the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] Their synergistic action is attributed to the suppression of the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways.[2][3]
-
Curcumin and Resveratrol: The combination of curcumin and resveratrol has been found to synergistically inhibit TNF-α-induced monocyte adhesion to human endothelial cells, a key process in vascular inflammation.[4] This effect is mediated through the inhibition of NF-κB signaling.[4]
-
Vitamin E and Lycopene: This combination has demonstrated a synergistic protective effect against isoproterenol-induced myocardial infarction in rats by reducing lipid peroxidation and boosting endogenous antioxidant defenses.[5]
Based on these comparator studies, it is plausible to hypothesize that APC could exhibit synergistic effects when combined with other natural compounds that modulate inflammatory and oxidative stress pathways. For instance, combining APC with a compound like quercetin could potentially lead to a more potent anti-inflammatory effect through multi-target inhibition of inflammatory signaling cascades.
II. Quantitative Data on Bioactivities
The following tables summarize the reported quantitative data for the antioxidant and anti-inflammatory activities of this compound and its derivatives, providing a baseline for comparison in future synergistic studies.
Table 1: In Vitro Antioxidant Activity of this compound and Derivatives
| Compound | Concentration (μg/ml) | DPPH Radical Scavenging Activity (% Inhibition) | Standard |
| 4-Allylpyrocatechol (4-APC) | 100 | Not specified, but described as "considerable" | Ascorbic Acid (92.35±0.75) |
| APC-1 (derivative) | 100 | Not specified, but described as "considerable" | Ascorbic Acid (92.35±0.75) |
| APC-2 (derivative) | 100 | 77.05±0.92 | Ascorbic Acid (92.35±0.75) |
Data sourced from: Bulletin of the Karaganda University Chemistry series, 2022.[1]
Table 2: In Vitro Anti-inflammatory Activity of this compound and Derivatives
| Compound | Concentration (μg/ml) | Inhibition of Albumin Denaturation (%) | Standard |
| 4-Allylpyrocatechol (4-APC) | 100 | 47±0.96 | Aspirin (82±0.83) |
| APC-1 (derivative) | 100 | 56±0.45 | Aspirin (82±0.83) |
| APC-2 (derivative) | 100 | 69±0.76 | Aspirin (82±0.83) |
Data sourced from: Bulletin of the Karaganda University Chemistry series, 2022.[1]
III. Experimental Protocols for Evaluating Synergy
To systematically investigate the synergistic effects of this compound with other natural compounds, standardized in vitro assays are essential. The following are detailed protocols for assessing antioxidant and anti-inflammatory activities.
A. DPPH Radical Scavenging Assay for Antioxidant Synergy
This protocol is adapted from standard methodologies for determining the free radical scavenging activity of compounds.[6][7][8]
1. Materials:
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (spectrophotometric grade)
- Test compounds (this compound, other natural compounds, and their combinations)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 517 nm
2. Procedure:
- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
- Preparation of Test Samples: Dissolve individual compounds and their combinations in methanol to create a series of concentrations.
- Assay:
- In a 96-well plate, add 100 µL of the test sample dilutions to respective wells.
- Add 100 µL of the DPPH working solution to each well.
- For the blank, use 100 µL of methanol instead of the test sample.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The synergistic effect can be determined by comparing the experimental % inhibition of the combination with the calculated sum of the individual effects. A synergistic interaction is indicated if the combined effect is greater than the additive effect.
B. In Vitro Anti-inflammatory Assay in Macrophage Cell Lines
This protocol outlines the measurement of key inflammatory markers in a cell-based model.[9][10]
1. Cell Culture and Treatment:
- Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
- Seed the cells in 96-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of this compound, a second natural compound, or their combination for 1-2 hours.
- Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture media. Include a vehicle control group (no treatment) and an LPS-only control group.
- Incubate for a specified period (e.g., 24 hours).
2. Measurement of Inflammatory Markers:
- Nitric Oxide (NO) Production: NO levels in the cell culture supernatant can be measured using the Griess reagent assay.
- Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these cytokines in the supernatant can be quantified using commercially available ELISA kits.
3. Cell Viability Assay (MTT Assay):
- It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. A standard MTT assay should be performed in parallel.[11][12][13][14]
- After the treatment period, add MTT solution to each well and incubate.
- Solubilize the formazan crystals and measure the absorbance.
- Cell viability should be calculated relative to the untreated control cells.
4. Data Analysis:
- Compare the levels of inflammatory markers in the treated groups to the LPS-only control.
- Synergy can be assessed using methodologies such as the Combination Index (CI) method, where a CI value less than 1 indicates synergism.
IV. Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key inflammatory signaling pathway that is a common target for natural compounds and a general workflow for screening synergistic interactions.
Caption: TLR4-mediated NF-κB signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-inflammatory effects of quercetin and catechin via inhibiting activation of TLR4-MyD88-mediated NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic anti-inflammatory effects and mechanisms of the combination of resveratrol and curcumin in human vascular endothelial cells and rodent aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of vitamin E alone and in combination with lycopene on biochemical and histopathological alterations in isoproterenol-induced myocardial infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. louis.uah.edu [louis.uah.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Allylpyrocatechol's Inhibition of Xanthine Oxidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a framework for the independent verification of the potential inhibitory effects of allylpyrocatechol on xanthine oxidase. To date, a comprehensive search of scientific literature has not revealed any direct experimental studies quantifying the inhibitory activity of this compound against this enzyme. This compound, a compound noted for its anti-inflammatory and antioxidant properties, remains uncharacterized in the context of xanthine oxidase inhibition.[1]
This document serves as a comparative tool, presenting established data on well-characterized xanthine oxidase inhibitors to provide a benchmark for future studies. It outlines a detailed, standard experimental protocol that can be employed to determine the inhibitory potential (e.g., IC50 value) and the mechanism of inhibition of this compound. The provided methodologies and comparative data are intended to facilitate rigorous and standardized investigation into the therapeutic potential of this compound for conditions associated with elevated uric acid levels, such as gout.
Comparative Analysis of Known Xanthine Oxidase Inhibitors
While data for this compound is not available, numerous natural and synthetic compounds have been identified as inhibitors of xanthine oxidase. The following table summarizes the inhibitory concentrations (IC50) of select well-characterized inhibitors, providing a reference for the potency that might be expected from a novel inhibitor.
| Compound | Type | IC50 Value (µM) | Source |
| Allopurinol | Purine Analog (Drug) | 2.3 - 8.37 | [2][3] |
| Febuxostat | Non-Purine (Drug) | 0.007 | [2] |
| Quercetin | Flavonoid (Natural) | 2.92 | [4] |
| Luteolin | Flavonoid (Natural) | 8.21 | [4] |
| Apigenin | Flavonoid (Natural) | 6.33 | [4] |
| Caffeic Acid | Phenolic Acid (Natural) | Weak Inhibitor | [5] |
Experimental Protocol for Xanthine Oxidase Inhibition Assay
To independently verify the inhibitory activity of this compound on xanthine oxidase, the following spectrophotometric method is recommended. This protocol is based on the measurement of uric acid production from the substrate xanthine.
1. Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound (or other test compounds)
-
Allopurinol (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 295 nm
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay well should be optimized (e.g., 0.05 U/mL).
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay well will be the substrate concentration (e.g., 150 µM).
-
Test Compound (this compound) and Control Solutions: Dissolve this compound and allopurinol in DMSO to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid enzyme inhibition.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
50 µL of the test compound solution (or buffer for control).
-
30 µL of phosphate buffer.
-
40 µL of the xanthine oxidase solution.
-
-
Pre-incubate the plate at 25°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a set period (e.g., 5-15 minutes) using a spectrophotometer.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
5. Determination of Inhibition Type (Optional):
To understand the mechanism of inhibition, kinetic studies can be performed by varying the concentrations of both the substrate (xanthine) and the inhibitor (this compound). The data can be plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to determine if the inhibition is competitive, non-competitive, or mixed-type.
Visualizing the Process
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for determining xanthine oxidase inhibition.
Caption: Inhibition of the xanthine oxidase pathway.
References
- 1. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Allylpyrocatechol: A Guide for Laboratory Professionals
The proper disposal of allylpyrocatechol, a chemical compound utilized in various research and development applications, is crucial for ensuring laboratory safety and environmental protection. As a substance that can be harmful if swallowed or in contact with skin, and causes skin and eye irritation, adherence to established hazardous waste protocols is mandatory.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][3] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower should be readily accessible.[3]
Quantitative Data for Waste Management
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Liquid Waste Limit | Do not exceed 25 gallons of total chemical waste. | [5] |
| Reactive Acutely Hazardous Waste Limit (P-listed) | Do not exceed 1 quart. | [5] |
| Container Headspace | Leave at least 1-inch of headspace to allow for expansion. | [6] |
| pH for Aqueous Waste (if permitted for drain disposal) | Between 5.0 and 12.5 (requires prior written EHS approval). | [6] |
| SAA Container Storage Time (Partially Filled) | Up to one (1) year. | [6] |
| SAA Container Storage Time (Full) | Must be removed within three (3) days. | [6] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound falls under the regulations for hazardous chemical waste.[7] It is imperative that this waste is not disposed of down the drain or in regular solid waste containers.[7][8]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it. This includes rinsate from cleaning contaminated glassware and used disposable labware.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Specifically, store it separately from acids and bases.[6]
-
Solid vs. Liquid Waste:
-
Liquid Waste: Collect all liquid this compound waste, including solutions and the first two rinses of contaminated glassware, in a designated, compatible hazardous waste container.[9]
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves, weigh boats, and paper towels, in a separate, clearly labeled container lined with a clear plastic bag.[4][5]
-
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of a material that does not react with or absorb this compound. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must have a secure, screw-top cap.[6][7]
-
Properly Label the Container:
-
Affix a hazardous waste tag or label to the container before adding any waste.[10]
-
Clearly write out the full common chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]
-
For mixtures, list all chemical components and their approximate percentages or volumes.[6][7]
-
Include the date of waste generation (the date the first drop of waste is added).[7]
-
Provide the name and contact information of the Principal Investigator and the laboratory location (building and room number).[7]
-
Mark the appropriate hazard pictograms (e.g., harmful/toxic).[7]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[5][6] This can be a designated area on a benchtop or within a chemical fume hood.[6]
-
Secure Storage: Keep the waste container securely capped at all times, except when adding waste.[6][9]
-
Secondary Containment: It is best practice to store the waste container within secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Monitor Waste Levels: Do not overfill the waste container; always leave sufficient headspace.[6][10]
-
Schedule a Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[7]
-
Complete Necessary Paperwork: Fill out any required hazardous waste information forms as instructed by your EHS department.[7]
Step 5: Handling Empty Containers
-
Triple Rinse: To render an empty container that held this compound non-hazardous, it must be triple-rinsed.[9]
-
Collect Rinsate: The first two rinses with an appropriate solvent must be collected and disposed of as hazardous waste.[9]
-
Final Rinse: A final rinse with water can follow.
-
Container Disposal: After the triple-rinse procedure and air-drying, the container may be disposed of in the regular trash, or preferably, reused for a compatible waste stream after relabeling.[9]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 4-Allylpyrocatechol - Safety Data Sheet [chemicalbook.com]
- 2. 4-Allylpyrocatechol 1126-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. uaf.edu [uaf.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. nipissingu.ca [nipissingu.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Allylpyrocatechol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Allylpyrocatechol (also known as 4-Allylcatechol or Hydroxychavicol), a compound with significant antioxidant and anti-inflammatory properties.[1] Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Hazard and Precautionary Summary
This compound is classified with specific hazards that necessitate careful handling.[2][3] The following table summarizes the key hazard statements and corresponding precautionary measures.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed.[2] | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[2] P301+P317: IF SWALLOWED: Get medical help.[2] P330: Rinse mouth.[2] |
| H312: Harmful in contact with skin.[2] | Acute toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P302+P352: IF ON SKIN: Wash with plenty of water.[2][3][4] P317: Get medical help.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2][3][4] |
| H315: Causes skin irritation.[3] | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P302+P352: IF ON SKIN: Wash with plenty of water.[2][3][4] P332+P313: If skin irritation occurs: Get medical advice/attention.[3][4] |
| H319: Causes serious eye irritation.[3] | Eye irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[3] |
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5] | To prevent skin contact and absorption. Harmful in contact with skin.[2] |
| Body Protection | Laboratory coat.[5] | To protect skin and clothing from splashes and spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[5] | To protect against eye irritation from splashes. Causes serious eye irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Equipment: Ensure a chemical fume hood is available and functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents, including this compound, solvents, glassware, and waste containers.
-
Don PPE: Put on the required personal protective equipment as specified in the table above.
Handling Procedure
-
Work in a Ventilated Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Portioning: Carefully weigh and transfer the required amount of this compound. Avoid generating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Immediate Cleanup: Clean any spills immediately according to the spill response protocol.
Post-Handling
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.[2][3][4]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation
-
Solid Waste: Place any solid this compound waste, contaminated weigh boats, and gloves into a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.
-
Contaminated Materials: Any grossly contaminated items, such as paper towels from a spill cleanup, should be disposed of as solid hazardous waste.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Final Disposal
-
Regulatory Compliance: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Caption: Hierarchy of controls for managing this compound exposure.
References
- 1. The antioxidant activity of this compound is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Allylpyrocatechol - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
